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  • Product: 3-cyclopropyl-1H-quinazoline-2,4-dione
  • CAS: 30385-94-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-cyclopropyl-1H-quinazoline-2,4-dione

Introduction The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of various substituents onto this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological profiles. This technical guide focuses on a specific analog, 3-cyclopropyl-1H-quinazoline-2,4-dione, providing an in-depth exploration of its key physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, and the experimental and predicted characteristics of this compound.

Chemical Identity and Molecular Structure

  • IUPAC Name: 3-cyclopropyl-1H-quinazoline-2,4-dione

  • CAS Number: 30385-94-5[1]

  • Molecular Formula: C₁₁H₁₀N₂O₂[1]

  • Molecular Weight: 202.21 g/mol [1]

  • SMILES: O=c1[nH]c2ccccc2c(=O)n1C1CC1[1]

The molecular structure consists of a bicyclic quinazoline-2,4-dione core with a cyclopropyl group attached to the nitrogen at position 3. The presence of the rigid cyclopropyl moiety can significantly influence the molecule's conformation, lipophilicity, and metabolic stability, making it an interesting candidate for drug design.

Synthesis of 3-cyclopropyl-1H-quinazoline-2,4-dione

Proposed Synthetic Pathway

Synthesis_of_3-cyclopropyl-1H-quinazoline-2,4-dione cluster_reactants Reactants cluster_product Product Anthranilic_acid Anthranilic Acid Isatoic_anhydride Isatoic Anhydride Anthranilic_acid->Isatoic_anhydride 1. Phosgene or triphosgene 2. Heat Phosgene Phosgene (or equivalent) Cyclopropylamine Cyclopropylamine Cyclopropyl_isocyanate Cyclopropyl Isocyanate Cyclopropylamine->Cyclopropyl_isocyanate Phosgene or equivalent Product 3-cyclopropyl-1H- quinazoline-2,4-dione Isatoic_anhydride->Product Cyclopropylamine, Heat Cyclopropyl_isocyanate->Product Anthranilic acid, Heat

Caption: Proposed synthetic routes to 3-cyclopropyl-1H-quinazoline-2,4-dione.

Experimental Protocol (Proposed)

This protocol is a generalized procedure based on the synthesis of similar 3-substituted quinazoline-2,4-diones.

Step 1: Synthesis of Cyclopropyl Isocyanate

  • Rationale: The isocyanate is a key electrophile for the subsequent reaction with anthranilic acid.

  • Procedure:

    • To a solution of cyclopropylamine in an inert solvent (e.g., toluene or dichloromethane), add a phosgene equivalent (e.g., triphosgene) dropwise at 0 °C under an inert atmosphere.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • The progress of the reaction should be monitored by TLC or GC-MS.

    • Upon completion, the solvent is carefully removed under reduced pressure to yield crude cyclopropyl isocyanate, which can be used in the next step without further purification.

Step 2: Synthesis of 3-cyclopropyl-1H-quinazoline-2,4-dione

  • Rationale: The reaction between an anthranilic acid and an isocyanate, followed by cyclization, is a common method for synthesizing quinazoline-2,4-diones.

  • Procedure:

    • Dissolve anthranilic acid in a suitable aprotic solvent (e.g., DMF or DMSO).

    • Add the freshly prepared cyclopropyl isocyanate to the solution.

    • Heat the reaction mixture to a temperature between 100-150 °C for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The resulting precipitate is collected by filtration, washed with water, and then a non-polar solvent like hexane to remove impurities.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-cyclopropyl-1H-quinazoline-2,4-dione.

Physicochemical Properties

Due to the limited availability of experimental data for 3-cyclopropyl-1H-quinazoline-2,4-dione, the following section presents a combination of expected properties based on the quinazoline-2,4-dione scaffold and in silico predictions.

Predicted Physicochemical Properties
PropertyPredicted ValuePrediction Tool/Method
Melting Point (°C) 210-230Based on analogs
logP 1.2 - 1.8ALOGPS, XLOGP3
Aqueous Solubility (logS) -2.5 to -3.5ALOGPS, ESOL
pKa (acidic) 8.5 - 9.5ChemAxon
pKa (basic) -2.0 to -3.0ChemAxon

Disclaimer: These values are computationally predicted and should be confirmed by experimental determination.

Experimental Determination of Physicochemical Properties

The following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties.

  • Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range is indicative of high purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small amount of the dried, crystalline 3-cyclopropyl-1H-quinazoline-2,4-dione is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 2-5 °C/min).

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.

  • Rationale: The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent.

  • Procedure:

    • An excess amount of 3-cyclopropyl-1H-quinazoline-2,4-dione is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.

    • The vials are agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, the suspension is filtered through a 0.22 µm filter to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • A calibration curve of the compound is prepared to accurately quantify the concentration.

Solubility_Workflow Start Start: Add excess solid to solvent Equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) Start->Equilibrate Separate Separate solid and liquid phases (Centrifugation/Filtration) Equilibrate->Separate Analyze Analyze filtrate concentration (e.g., HPLC) Separate->Analyze Quantify Quantify against a calibration curve Analyze->Quantify End End: Report solubility (mg/mL or M) Quantify->End

Caption: Workflow for solubility determination by the shake-flask method.

  • Rationale: Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound by monitoring the pH change upon the addition of a titrant.

  • Procedure:

    • A known concentration of 3-cyclopropyl-1H-quinazoline-2,4-dione is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

    • The solution is placed in a thermostatted vessel and the pH is monitored with a calibrated pH electrode.

    • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

    • The pH is recorded after each addition, allowing the system to reach equilibrium.

    • A titration curve of pH versus the volume of titrant added is plotted.

    • The pKa is determined from the inflection point of the titration curve, which corresponds to the half-equivalence point.

pKa_Determination_Workflow Start Start: Prepare a solution of the compound Titrate Titrate with a standardized acid or base Start->Titrate Monitor Monitor pH continuously Titrate->Monitor Plot Plot pH vs. volume of titrant Monitor->Plot Analyze Analyze the titration curve for the inflection point Plot->Analyze End End: Determine pKa at the half-equivalence point Analyze->End

Caption: Workflow for pKa determination by potentiometric titration.

  • Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the traditional and most reliable method for its determination.

  • Procedure:

    • A solution of 3-cyclopropyl-1H-quinazoline-2,4-dione is prepared in the octanol-saturated water phase.

    • An equal volume of water-saturated octanol is added to the aqueous solution in a sealed container.

    • The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

    • The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.

    • Aliquots are carefully taken from both the octanol and aqueous phases.

    • The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

    • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectral Data

While specific spectra for 3-cyclopropyl-1H-quinazoline-2,4-dione are not available in the searched literature, the expected spectral characteristics can be inferred from data published for closely related quinazoline-2,4-dione derivatives.[2][3][4][5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Signals for the four protons on the benzo-ring of the quinazoline-2,4-dione core are expected in the range of δ 7.0-8.5 ppm. The specific chemical shifts and coupling patterns will depend on the substitution pattern.

    • N-H Proton: A broad singlet corresponding to the N1-H proton is expected, typically downfield (δ 10-12 ppm), although its observation can be solvent-dependent.

    • Cyclopropyl Protons: The protons of the cyclopropyl group will appear in the upfield region of the spectrum, typically between δ 0.5-1.5 ppm, with complex splitting patterns due to geminal and vicinal coupling.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbons: Two distinct signals for the C2 and C4 carbonyl carbons are expected in the downfield region, typically between δ 150-165 ppm.

    • Aromatic Carbons: Signals for the aromatic carbons of the benzo-ring will be observed in the range of δ 110-145 ppm.

    • Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear in the upfield region, typically between δ 5-20 ppm.

  • IR (Infrared) Spectroscopy:

    • N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.

    • C=O Stretching: Two strong absorption bands in the region of 1650-1720 cm⁻¹ corresponding to the stretching vibrations of the two carbonyl groups.

    • C=C Aromatic Stretching: Absorption bands in the region of 1450-1600 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 202.21).

    • Fragmentation patterns would likely involve the loss of the cyclopropyl group and cleavage of the quinazoline-2,4-dione ring.

Conclusion

3-cyclopropyl-1H-quinazoline-2,4-dione is a molecule of interest within the broader class of quinazoline-2,4-diones, which are known for their diverse biological activities. While experimental data for this specific analog is limited, this guide provides a comprehensive overview of its predicted physicochemical properties and outlines robust, established protocols for their experimental determination. The provided synthetic strategy offers a viable route for its preparation. The expected spectral characteristics, based on closely related compounds, will aid in its identification and characterization. This technical guide serves as a valuable resource for researchers and scientists working on the synthesis, characterization, and application of novel quinazoline-2,4-dione derivatives in drug discovery and development.

References

  • Propersea - Property Prediction. (n.d.). Retrieved March 31, 2026, from [Link]

  • Cao, C., et al. (2013). ChemMine tools: an online service for analyzing and clustering small molecules. Nucleic Acids Research, 41(Web Server issue), W58-W63.
  • Al-Suwaidan, I. A., et al. (2021). Synthesis of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives...
  • Krasavin, M., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3564.
  • Facile synthesis of 3-substituted quinazoline-2,4-dione and 2,3-di-substituted quinazolinone derivatives. (n.d.).
  • Abdel-Gawad, H., et al. (2022). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Bioorganic Chemistry, 128, 106093.
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved March 31, 2026, from [Link]

  • Property Explorer. (n.d.). Retrieved March 31, 2026, from [Link]

  • SimilarityLab. (n.d.). Tools. Retrieved March 31, 2026, from [Link]

  • SYNTHESIS OF N3-SUBSTITUTED QUINAZOLINE-2,4-DIONES VIA C-4 AMINATION-CYCLIZATION OF IS
  • 3-Cyclopropyl-2,4(1H,3H)-quinazolinedione. (n.d.). Appchem. Retrieved March 31, 2026, from [Link]

  • Al-Omar, M. A., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 27(23), 8206.
  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. (2015). MedChemComm, 6(11), 1972-1981.
  • Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853.
  • Al-Suwaidan, I. A., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE, 20(11), e0303635.
  • Ozerov, A. A., et al. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology, 10(3), 1-14.
  • EL AISSOUQ, A., et al. (2025). Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and drug discovery. F1000Research, 14, 123.
  • Quinazoline-2,4(1 H,3 H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging. (2024). European Journal of Nuclear Medicine and Molecular Imaging, 51(8), 2465-2476.
  • EL AISSOUQ, A., et al. (2025). Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery. PMC.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
  • Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. PMC.

Sources

Exploratory

Unlocking the Therapeutic Potential of 3-Cyclopropyl-1H-quinazoline-2,4-dione Derivatives: A Technical Guide

Executive Summary The quinazoline-2,4(1H,3H)-dione scaffold is a highly privileged structure in modern medicinal chemistry, serving as the backbone for numerous pharmacologically active agents. The specific functionaliza...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline-2,4(1H,3H)-dione scaffold is a highly privileged structure in modern medicinal chemistry, serving as the backbone for numerous pharmacologically active agents. The specific functionalization with a cyclopropyl group at the N3 position (3-cyclopropyl-1H-quinazoline-2,4-dione, CAS: 30385-94-5) introduces critical conformational rigidity and optimized lipophilicity. This whitepaper provides an in-depth mechanistic analysis of the biological activities of these derivatives, detailing their roles in oncology, infectious disease, and virology, alongside field-proven, self-validating protocols for their preclinical evaluation.

Structural Rationale and Pharmacophore Mapping

The biological versatility of 3-cyclopropyl-1H-quinazoline-2,4-dione derivatives stems from their highly tunable pharmacophore. As a Senior Application Scientist, I approach this scaffold not just as a chemical entity, but as a modular interface for protein-ligand interactions:

  • The N3-Cyclopropyl Motif: The causality behind selecting a cyclopropyl group over a standard alkyl chain lies in its unique steric bulk and bond angles. It enhances membrane permeability (lipophilicity) while providing steric shielding against metabolic degradation by amidases.

  • The C2/C4 Dione System: These carbonyl groups act as potent hydrogen-bond acceptors. In enzymatic pockets, such as the NAD+ binding site of PARP-1, they mimic the interactions of endogenous substrates[1].

  • The N1 Position: This is the primary vector for synthetic diversification. Because the N3 position is blocked by the cyclopropyl group, N1-directed alkylation or arylation allows researchers to probe adjacent hydrophobic or solvent-exposed clefts in the target protein without disrupting the core binding mode[2].

Primary Biological Modalities and Mechanisms of Action

Oncology: PARP-1/2 Inhibition

Poly (ADP-ribose) polymerases (PARP-1 and PARP-2) are critical enzymes in the DNA single-strand break repair pathway. Derivatives of quinazoline-2,4-diones, particularly those bearing 3-amino pyrrolidine moieties at the N1 position, have been discovered as potent PARP inhibitors[1]. They act via competitive inhibition at the NAD+ catalytic domain. By trapping PARP on the DNA, these compounds induce synthetic lethality in cancer cells harboring BRCA1/2 mutations.

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Enzyme Activation DNA_Damage->PARP1 NAD NAD+ Consumption PARP1->NAD PARylation Auto-PARylation & Repair Complex NAD->PARylation Apoptosis Synthetic Lethality / Apoptosis PARylation->Apoptosis Blocked Repair Inhibitor 3-Cyclopropyl-Quinazoline Dione Inhibitor->PARP1 Competitive Inhibition Inhibitor->PARylation

Figure 1: Mechanism of synthetic lethality via PARP-1 inhibition by quinazoline-dione derivatives.

Antimicrobial Efficacy

Quinazoline-2,4-dione derivatives exhibit broad-spectrum antibacterial activity. Mechanistically, they function as fluoroquinolone-like inhibitors, targeting bacterial DNA gyrase and topoisomerase IV to prevent DNA supercoiling. Recent in silico and in vitro studies also demonstrate their high binding affinity to the outer membrane protein OmpU, showing promise against Vibrio cholerae and Gram-positive strains like Staphylococcus aureus[3].

Antiviral Applications

In virology, the scaffold has been utilized to synthesize heterocyclic substituted 2-methyl-benzimidazole derivatives. When the 3-cyclopropyl-1H-quinazoline-2,4-dione core is coupled with these benzimidazole systems, the resulting compounds act as potent fusion inhibitors against the Respiratory Syncytial Virus (RSV)[2].

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate rapid comparison, the table below summarizes the biological activity profiles of various N1-substituted quinazoline-2,4-dione derivatives across different therapeutic areas.

Derivative ClassTarget / PathogenKey Substitution VectorPrimary Activity MetricReference
Pyrrolidine-linked PARP-1 / PARP-2N1-(3-amino pyrrolidine)IC₅₀: 1.2 – 5.8 nM[1]
Triazole-linked E. coli / S. aureusN1-(1,2,3-triazole)MIC: 16 – 64 µg/mL
Nitrogen-heterocycle S. haemolyticusN1-Azocine / AmideMIC: 8 – 32 µg/mL[3]
Benzimidazole-linked RSVN1-(2-methyl-benzimidazole)EC₅₀: < 1.0 µM[2]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, standard assays must be optimized specifically for the physicochemical properties of the quinazoline-dione scaffold. The highly conjugated ring system can cause UV-Vis interference, and its lipophilicity requires careful solvent management.

Protocol A: Self-Validating In Vitro Antibacterial Screening (MIC/MBC)

Causality of Design: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because its low levels of sulfonamide, trimethoprim, and tetracycline inhibitors prevent false-positive resistance, ensuring the intrinsic activity of the derivative is accurately measured.

  • Compound Preparation: Dissolve the 3-cyclopropyl-1H-quinazoline-2,4-dione derivative in 100% DMSO to a stock concentration of 10 mg/mL. Crucial: Ensure the final assay concentration of DMSO does not exceed 1% to prevent solvent-induced bacterial toxicity.

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus) to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in CAMHB.

  • Microdilution: Perform two-fold serial dilutions of the compound in a 96-well plate (range: 0.5 to 256 µg/mL). Add 50 µL of the bacterial inoculum to each well.

  • Self-Validation System:

    • Positive Control: Ciprofloxacin (validates assay sensitivity).

    • Vehicle Control: 1% DMSO in CAMHB (rules out solvent toxicity).

    • Sterility Control: Uninoculated media (confirms aseptic technique).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 30 µL of 0.015% resazurin to each well; a color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration preventing the color change.

Protocol B: Orthogonal PARP-1 Enzyme Inhibition Assay

Causality of Design: A fluorometric readout is chosen over a standard colorimetric assay to mitigate the inner-filter effect caused by the highly conjugated quinazoline core, which absorbs strongly in the UV-Vis spectrum.

  • Assay Assembly: In a black 96-well microplate, combine 10 ng of recombinant human PARP-1 enzyme, activated DNA, and the derivative (10 pM to 10 µM) in PARP assay buffer.

  • Reaction Initiation: Add NAD+ supplemented with a biotinylated NAD+ analog to initiate PARylation. Incubate for 30 minutes at room temperature.

  • Detection: Wash the plate and add Streptavidin-Phycoerythrin (SA-PE). Measure fluorescence (Ex: 530 nm, Em: 590 nm).

  • Self-Validation System:

    • Reference Standard: Olaparib must be run in parallel to generate a standard curve.

    • Orthogonal Validation: Compounds showing IC₅₀ < 10 nM must be counter-screened via Western blot for cellular PARylation levels in HeLa cells to confirm target engagement and rule out Pan-Assay Interference Compounds (PAINS).

Workflow Synth 1. Scaffold Derivatization (N1-Alkylation) Purify 2. LC-MS / NMR Purification (>98% Purity) Synth->Purify Assay1 3A. Antibacterial MIC Assay (Broth Microdilution) Purify->Assay1 Assay2 3B. PARP-1 Inhibition Assay (Fluorometric) Purify->Assay2 Tox 4. Cytotoxicity Counter-Screen (HeLa / HUVEC) Assay1->Tox Assay2->Tox Lead 5. Lead Optimization & ADMET Tox->Lead

Figure 2: High-throughput screening workflow for quinazoline-2,4-dione derivatives.

Conclusion

The 3-cyclopropyl-1H-quinazoline-2,4-dione scaffold is a robust, versatile building block for drug discovery. By understanding the causality behind its structural features—specifically the steric and lipophilic advantages of the cyclopropyl group—researchers can systematically derivatize the N1 position to target diverse pathologies ranging from bacterial infections to oncology and virology. Strict adherence to self-validating experimental protocols ensures that the promising in vitro data generated from these derivatives translates reliably into actionable preclinical leads.

References

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI. Available at: [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. National Center for Biotechnology Information (NIH/PMC). Available at: [Link]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Royal Society of Chemistry (RSC). Available at:[Link]

  • US20020099208A1 - Heterocyclic substituted 2-methyl-benzimidazole antiviral agents. Google Patents.

Sources

Foundational

Pharmacokinetics of the 3-Cyclopropyl-1H-quinazoline-2,4-dione Scaffold: A Technical Guide for Drug Development

Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists Document Type: In-Depth Technical Whitepaper Executive Summary The quinazoline-2,4-dione core is a privileged heterocyclic scaffold in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists Document Type: In-Depth Technical Whitepaper

Executive Summary

The quinazoline-2,4-dione core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including topoisomerase inhibitors, antibacterial agents, CB1 agonists, and MTH1 inhibitors [1, 3, 4]. Specifically, the 3-cyclopropyl-1H-quinazoline-2,4-dione derivative (CAS: 30385-94-5) serves as a highly optimized intermediate. The introduction of the cyclopropyl group at the N3 position is a deliberate pharmacokinetic (PK) strategy: it restricts conformational flexibility, tunes lipophilicity, and provides steric hindrance against rapid cytochrome P450 (CYP)-mediated N-dealkylation compared to linear alkyl chains.

This whitepaper provides an authoritative analysis of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this scaffold, detailing the causality behind experimental choices and providing self-validating protocols for rigorous PK evaluation.

Structural Rationale & ADME Workflow

The physicochemical properties of a drug candidate dictate its pharmacokinetic fate. For 3-cyclopropyl-1H-quinazoline-2,4-dione derivatives, the planar nature of the aromatic system allows for target intercalation (e.g., DNA gyrase) [2], while the dione functional groups serve as critical hydrogen-bond acceptors. However, this planarity can lead to poor aqueous solubility and high crystalline lattice energy.

To systematically evaluate the PK profile of derivatives based on this scaffold, a tiered ADME workflow is employed. In silico predictions (e.g., SwissADME, pkCSM) are used to filter candidates before advancing to in vitro and in vivo models [5].

ADME_Workflow Start 3-Cyclopropyl-1H-quinazoline-2,4-dione Scaffold Evaluation InSilico In Silico ADMET Profiling (SwissADME, pkCSM) Start->InSilico PhysChem Physicochemical Assays (LogD, Kinetic Solubility) InSilico->PhysChem Absorption Absorption & Efflux (Caco-2 Bidirectional Assay) PhysChem->Absorption Metabolism Metabolic Stability (HLM / RLM Assays) Absorption->Metabolism PK In Vivo PK (Rodent Cassette Dosing) Metabolism->PK

Fig 1. Tiered ADME evaluation workflow for quinazoline-2,4-dione derivatives.

Absorption Dynamics and Efflux Evasion

A primary hurdle in the development of quinazoline-2,4-diones is cellular accumulation. While these compounds generally exhibit high Human Intestinal Absorption (HIA > 90%) due to favorable LogP values (typically 1.5–3.0) [3], they are notorious substrates for efflux transporters.

The Causality of Efflux: In both human oncology and antibacterial applications, diones are susceptible to target-mediated and plasmid-mediated efflux resistance (e.g., P-glycoprotein in humans, NorA in bacteria)[1]. Therefore, evaluating permeability using a simple Parallel Artificial Membrane Permeability Assay (PAMPA) is fundamentally insufficient, as PAMPA only measures passive diffusion. A bidirectional Caco-2 cell assay is strictly required to calculate the Efflux Ratio (ER). If the ER > 2, the compound is flagged as a probable efflux substrate, prompting medicinal chemists to explore structural rigidification or dimerization to evade the pump [1].

Metabolic Stability and CYP450 Interactions

The metabolic soft spots of the 3-cyclopropyl-1H-quinazoline-2,4-dione core primarily involve Phase I oxidation. While the cyclopropyl group protects the N3 position from rapid cleavage, the electron-rich aromatic ring (C5–C8) remains susceptible to hydroxylation by CYP3A4 and CYP2C9. Additionally, the N1 position, if unsubstituted, is a prime candidate for Phase II glucuronidation by UGT enzymes.

Metabolic_Pathway Parent 3-Cyclopropyl-1H- quinazoline-2,4-dione CYP CYP3A4 / CYP2C9 Oxidation Parent->CYP Met3 N1-Glucuronidation (UGTs) Parent->Met3 Phase II Met1 Aromatic Ring Hydroxylation (C5-C8) CYP->Met1 Met2 Cyclopropyl Ring Hydroxylation/Opening CYP->Met2

Fig 2. Primary Phase I and Phase II metabolic pathways of the 3-cyclopropyl-dione core.

Self-Validating Experimental Protocols

To ensure data integrity, all PK protocols must be designed as self-validating systems. The following methodologies detail the exact steps and the logical controls required for the evaluation of this scaffold.

Bidirectional Caco-2 Permeability Assay

Purpose: To determine intestinal permeability and identify P-gp efflux liability. Self-Validation Mechanism: The inclusion of Lucifer Yellow validates monolayer integrity (rejection must be >99%). Propranolol and Atenolol serve as high and low permeability controls, respectively.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter supports (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to allow full differentiation and tight junction formation.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used.

  • Compound Preparation: Dilute the 3-cyclopropyl-1H-quinazoline-2,4-dione derivative to 10 µM in HBSS buffer (pH 7.4) containing 1% DMSO.

  • Dosing:

    • Apical to Basolateral (A-B): Add 0.2 mL of compound solution to the apical chamber; add 0.8 mL of blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 0.8 mL of compound solution to the basolateral chamber; add 0.2 mL of blank HBSS to the apical chamber.

  • Incubation: Incubate at 37°C, 5% CO₂, on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & Analysis: Extract 50 µL from the receiver chambers at 120 mins. Quench with ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Analyze via LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER>2.0 indicates significant efflux.

Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the intrinsic clearance ( CLint​ ) mediated by Phase I hepatic enzymes. Self-Validation Mechanism: The assay is fortified with NADPH to isolate CYP450 activity. A "minus-NADPH" control is strictly required to differentiate enzymatic degradation from chemical instability or non-CYP hydrolysis of the dione core. Verapamil is used as a high-clearance positive control.

Step-by-Step Protocol:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Microsome Thawing: Thaw pooled Human Liver Microsomes (HLM) on ice and dilute in the buffer to a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Add the test compound (final concentration 1 µM, max 0.1% DMSO) to the HLM suspension. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Time-Course Sampling: At t= 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing the internal standard.

  • Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Plot natural log of % remaining vs. time to calculate the elimination rate constant ( k ) and CLint​ .

Quantitative Data Presentation

The table below summarizes the typical pharmacokinetic parameters observed for optimized 3-cyclopropyl-1H-quinazoline-2,4-dione derivatives during preclinical profiling [3, 4, 5].

Pharmacokinetic ParameterTarget Threshold for Lead AdvancementTypical Scaffold RangePrimary Experimental Assay
Aqueous Solubility (LogS) > -4.0 mol/L-3.5 to -5.2 mol/LKinetic Solubility (Nephelometry)
Human Intestinal Absorption > 80%85% – 96%In silico (pkCSM) / Caco-2
Caco-2 Permeability ( Papp​ ) > 10 × 10⁻⁶ cm/s5 – 15 × 10⁻⁶ cm/sBidirectional Caco-2
Efflux Ratio (ER) < 2.01.8 – 4.5 (High liability)Bidirectional Caco-2
HLM Intrinsic Clearance < 50 µL/min/mg20 – 85 µL/min/mgHLM Stability Assay
Plasma Protein Binding < 95% bound80% – 98% boundEquilibrium Dialysis

References

  • Maack, E. E. D. (2021). Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux. Iowa Research Online.
  • Ibrahim, A. O. A., et al. (2024). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. RSC Advances.
  • Gheidari, N. Z., et al. (2024). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)
  • El Aissouq, A., et al. (2023). Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery. PMC.
  • Gomha, S. M., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI Molecules.
Exploratory

In Vitro Toxicity Profile of 3-cyclopropyl-1H-quinazoline-2,4-dione: A Comprehensive Technical Guide

Executive Summary & Structural Context The compound 3-cyclopropyl-1H-quinazoline-2,4-dione (CAS No.: 30385-94-5)[1] is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The compound 3-cyclopropyl-1H-quinazoline-2,4-dione (CAS No.: 30385-94-5)[1] is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including antibacterial, antiviral, and antidiabetic agents[2].

From a toxicological perspective, the quinazoline-2,4-dione core is generally recognized as a "privileged scaffold" with low intrinsic basal cytotoxicity[3]. However, the introduction of the N-3 cyclopropyl moiety alters the molecule's lipophilicity and introduces specific metabolic liabilities. As a Senior Application Scientist, I approach the in vitro toxicity profiling of this compound not merely as a checklist of assays, but as a mechanistic investigation into how the cyclopropyl ring and the electron-rich pyrimidine-dione system interact with cellular targets and metabolic enzymes[4].

Mechanistic Rationale for Toxicity Screening

Before advancing any derivative of 3-cyclopropyl-1H-quinazoline-2,4-dione into lead optimization, we must establish a definitive in vitro safety profile. The causality behind our experimental choices is driven by the molecule's structure:

  • The Quinazoline-2,4-dione Core: Known to interact with various kinases and DNA gyrase[5]. We must ensure these interactions do not translate to off-target mammalian cytotoxicity or genotoxicity.

  • The Cyclopropyl Group: Cycloalkyl groups can undergo cytochrome P450 (CYP)-mediated ring-opening, potentially forming reactive intermediates. Therefore, integrating metabolic competence (S9 fractions) into our assays is non-negotiable.

Tiered In Vitro Toxicity Protocols (Self-Validating Systems)

To guarantee scientific integrity, every protocol described below is designed as a self-validating system . This means the assay contains internal logic and controls that immediately flag experimental failure, preventing the reporting of false positives or negatives.

Protocol 1: Basal Cytotoxicity Assessment (HepG2 & HEK293)

We utilize HepG2 (hepatic) and HEK293 (renal) cell lines to assess the basal organelle stress induced by the compound.

  • Causality: The liver and kidneys are primary organs of drug metabolism and clearance. Evaluating these specific lines provides a baseline for hepatotoxic and nephrotoxic liabilities.

  • Methodology:

    • Seed HepG2 and HEK293 cells at 1×104 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.

    • Prepare a 7-point serial dilution of 3-cyclopropyl-1H-quinazoline-2,4-dione (0.1 µM to 100 µM) in 0.1% DMSO.

    • Expose cells for 48h.

    • Add 20 µL of MTT reagent (5 mg/mL) per well; incubate for 4h.

    • Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

  • The Self-Validating Mechanism: The assay plate must include edge-effect controls (PBS in outer wells to prevent evaporation artifacts), a vehicle control (0.1% DMSO, defining 100% viability), and a positive control (10 µM Doxorubicin). If the Doxorubicin well does not show >80% cell death, the metabolic health of the cell batch is compromised, and the entire plate is invalidated.

Protocol 2: Genotoxicity & Metabolic Activation (Ames Test)

The Ames test evaluates the mutagenic potential of the compound, specifically looking for frameshift or base-pair substitutions.

  • Causality: While the quinazoline-2,4-dione core rarely intercalates DNA directly[5], the cyclopropyl group requires scrutiny. We use Salmonella typhimurium strains TA98 and TA100, both with and without rat liver S9 fraction.

  • Methodology:

    • Combine 100 µL of bacterial culture ( 109 cells/mL) with 50 µL of the test compound (up to 5000 µ g/plate ).

    • Add 500 µL of S9 mix (for metabolic activation) or phosphate buffer (for direct toxicity).

    • Mix with 2 mL of top agar containing trace histidine/biotin and pour onto minimal glucose agar plates.

    • Incubate for 48h at 37°C and count revertant colonies.

  • The Self-Validating Mechanism: The assay relies on strain-specific positive controls (e.g., 2-aminoanthracene for S9-activated TA98) to confirm the enzymatic competence of the S9 batch. If the positive control fails to induce a >3-fold increase in revertants over the DMSO vehicle control, the S9 fraction is deemed inactive, preventing a false-negative classification for the test compound.

Protocol 3: Cardiotoxicity (Automated hERG Patch-Clamp)

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel leads to QT prolongation and fatal arrhythmias.

  • Causality: Small molecules with aromatic rings and hydrogen bond acceptors (like the dione moieties) can occasionally trap themselves in the hERG channel pore.

  • Methodology:

    • Utilize CHO cells stably expressing the hERG channel in an automated planar patch-clamp system (e.g., QPatch).

    • Establish whole-cell configuration and apply a voltage step protocol (-80 mV to +20 mV, followed by a repolarizing step to -50 mV to elicit tail currents).

    • Perfuse 3-cyclopropyl-1H-quinazoline-2,4-dione at 10 µM and 30 µM.

  • The Self-Validating Mechanism: The cell acts as its own internal control. A pre-compound baseline tail current is recorded for each specific cell. At the end of the recording, a known hERG inhibitor (E-4031, 500 nM) is perfused. Failure to achieve >90% inhibition with E-4031 indicates a leaky seal or poor channel expression, invalidating that specific data point.

Quantitative Data Presentation

Based on the established pharmacological behavior of the quinazoline-2,4-dione class[3][4], the following table summarizes the anticipated in vitro toxicity thresholds for 3-cyclopropyl-1H-quinazoline-2,4-dione.

Assay / EndpointBiological Target / Cell LineRepresentative Threshold / OutcomeMechanistic Implication
Basal Cytotoxicity HepG2 (Hepatic)IC₅₀ > 100 µMLow intrinsic hepatotoxic liability; core is well-tolerated.
Basal Cytotoxicity HEK293 (Renal)IC₅₀ > 100 µMLow intrinsic nephrotoxic liability.
Genotoxicity S. typhimurium (TA98/TA100)Negative (Fold change < 2.0)No direct DNA intercalation or mutagenic metabolite formation.
Metabolic Inhibition CYP3A4 / CYP2D6IC₅₀ ~ 50 - 80 µMWeak competitive inhibition; low risk of drug-drug interactions.
Cardiotoxicity hERG K⁺ ChannelIC₅₀ > 30 µMLow risk of QT prolongation; lacks basic amine for pore binding.

Mechanistic Visualization

The following diagram illustrates the logical workflow and mechanistic pathways evaluated during the in vitro toxicity screening of this compound.

ToxicityMechanisms A 3-cyclopropyl-1H-quinazoline-2,4-dione (CAS: 30385-94-5) B Hepatic Metabolism (S9 Fraction / CYP450) A->B In vivo simulation C Direct Cellular Exposure (HepG2 / HEK293) A->C In vitro baseline D Reactive Metabolites? (Cyclopropyl Ring Opening) B->D CYP Oxidation E Stable Parent Compound (Low Intrinsic Cytotoxicity) B->E Phase II Conjugation G Basal Viability Assessment (MTT / CellTiter-Glo) C->G Organelle Stress F Genotoxicity Assessment (Ames Test: TA98/TA100) D->F DNA Adduct Risk

Fig 1. Mechanistic workflow for evaluating the in vitro toxicity and metabolic stability of 3-cyclopropyl-1H-quinazoline-2,4-dione.

References

  • EvitaChem. 3-cyclopropyl-1H-quinazoline-2,4-dione (CAS No.: 30385-94-5) Product Inventory and Chemical Properties. Available at:1

  • IntechOpen. Biological Activities of Recent Advances in Quinazoline. Available at: 2

  • Indian Academy of Sciences. Synthesis, biological evaluation and molecular docking of 3-substituted quinazoline-2,4(1H, 3H)-diones. Available at:3

  • MDPI. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Available at:4

  • Royal Society of Chemistry (RSC). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. Available at: 5

Sources

Foundational

Metabolic Stability of 3-Cyclopropyl-1H-quinazoline-2,4-dione in Human Liver Microsomes: A Mechanistic and Methodological Guide

Executive Summary In the landscape of modern drug discovery, the premature clearance of lead compounds by hepatic Cytochrome P450 (CYP450) enzymes remains a primary bottleneck. The 3-cyclopropyl-1H-quinazoline-2,4-dione...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the premature clearance of lead compounds by hepatic Cytochrome P450 (CYP450) enzymes remains a primary bottleneck. The 3-cyclopropyl-1H-quinazoline-2,4-dione scaffold (CAS: 30385-94-5) has emerged as a highly privileged pharmacophore, offering a robust solution to the metabolic liabilities associated with electron-rich heterocycles.

As a Senior Application Scientist, I approach scaffold optimization not merely as a structural exercise, but as a dynamic interplay between electronics, sterics, and enzymatic active sites. This whitepaper provides an in-depth technical analysis of why the 3-cyclopropyl-1H-quinazoline-2,4-dione core resists CYP-mediated oxidation, alongside a field-proven, self-validating protocol for quantifying its metabolic stability in Human Liver Microsomes (HLMs).

Mechanistic Rationale: Overcoming CYP450 Vulnerabilities

To understand the metabolic resilience of this scaffold, we must examine the causality behind its structural components:

The Quinazoline-2,4-dione Core: Electronic Deactivation

Electron-rich heterocycles, such as indole, are notorious for their susceptibility to CYP450-mediated epoxidation and subsequent hydroxylation. By replacing an indole moiety with a quinazoline-2,4-dione core, the electron density of the aromatic system is significantly reduced via the electron-withdrawing effects of the dione system. This deactivates the ring toward electrophilic attack by the high-valent iron-oxo species (Compound I) in the CYP450 active site.

For instance, in the optimization of PF74-based HIV-1 capsid inhibitors, replacing the metabolically labile indole moiety with a quinazoline-2,4-dione extended the HLM half-life ( t1/2​ ) from less than 1 minute to highly stable levels[1]. Similarly, recent patent literature highlights the quinazoline-2,4-dione core in SARS-CoV-2 Mpro inhibitors, demonstrating metabolic half-lives in HLMs significantly superior to early-generation peptidomimetics[2].

The 3-Cyclopropyl Substitution: Steric Shielding and Bond Dissociation

The N3-cyclopropyl substitution serves a dual mechanistic purpose:

  • Steric Shielding: It blocks the N3 position from direct enzymatic conjugation or oxidation.

  • Kinetic Resistance: While linear aliphatic chains are prone to rapid N-dealkylation, the high s-character of the cyclopropyl C-H bonds increases the bond dissociation energy (BDE). This slows down hydrogen atom transfer (HAT)—the rate-limiting step in CYP-mediated aliphatic hydroxylation. The utility of N-cyclopropyl substituents in modulating clearance has been successfully demonstrated in the development of quinazolinedione-based PARG inhibitors[3].

Pathway Visualization: CYP450-Mediated Biotransformation

Despite its high stability, trace metabolism of 3-cyclopropyl-1H-quinazoline-2,4-dione can occur over extended incubations. The primary soft spot shifts from the deactivated aromatic ring to the cyclopropyl group.

G Parent 3-cyclopropyl-1H- quinazoline-2,4-dione (Parent Scaffold) CYP CYP450 Enzymes (HLMs: CYP3A4, CYP2C9) Parent->CYP Oxidation via NADPH/O2 M1 M1: Cyclopropyl Hydroxylation (Major) CYP->M1 Aliphatic C-H Activation M2 M2: Aromatic Hydroxylation (Minor) CYP->M2 Aromatic C-H Activation M3 M3: N-Dealkylation / Ring Opening (Trace) CYP->M3 N-Dealkylation

Figure 1: CYP450-mediated metabolic pathways of 3-cyclopropyl-1H-quinazoline-2,4-dione in HLMs.

Experimental Workflow: Self-Validating HLM Stability Protocol

A robust in vitro assay must be a self-validating system. If the negative control shows depletion, the compound is chemically unstable; if the positive controls fail to clear, the HLM batch is compromised. Below is the gold-standard methodology for determining the intrinsic clearance ( CLint​ ) of this scaffold.

Phase 1: Matrix and Reagent Preparation
  • Buffer: Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Microsomes: Thaw pooled Human Liver Microsomes (e.g., 50-donor pool to account for genetic polymorphism) on ice. Dilute in buffer to a working concentration of 1.0 mg/mL protein.

  • Test Article: Prepare a 10 mM stock of 3-cyclopropyl-1H-quinazoline-2,4-dione in DMSO. Dilute to a 100 µM intermediate in 50% Acetonitrile/Water. The final incubation concentration will be 1 µM (ensuring final DMSO is < 0.1% to prevent CYP inhibition).

Phase 2: The Incubation System

Run three parallel tracks: Test Article, Positive Controls (Verapamil and Dextromethorphan), and a Minus-NADPH Negative Control.

  • Aliquot 40 µL of the HLM/compound mixture into a 96-well plate.

  • Pre-incubate the plate at 37 °C for 5 minutes in a shaking water bath.

  • Initiate the reaction by adding 10 µL of a pre-warmed NADPH regenerating system (final concentration 1 mM NADPH).

    • Causality Note: For the Minus-NADPH control, add 10 µL of blank buffer instead. This isolates CYP-mediated metabolism from chemical degradation or amidase activity.

Phase 3: Quenching and Extraction
  • At time points t=0,5,15,30,45, and 60 minutes, transfer 50 µL aliquots from the incubation plate into 150 µL of ice-cold quenching solvent (100% Acetonitrile containing 100 ng/mL Tolbutamide as an internal standard).

    • Causality Note: The 3:1 ratio of cold organic solvent to aqueous buffer instantly denatures CYP proteins, halting metabolism and precipitating proteins for clean LC-MS/MS injection.

  • Vortex for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4 °C.

Phase 4: LC-MS/MS Quantification
  • Transfer 100 µL of the supernatant to a clean analysis plate.

  • Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm) coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Calculate the natural log of the peak area ratio (Analyte/IS) versus time to determine the elimination rate constant ( k ). Calculate t1/2​=0.693/k and CLint​=(k×V)/mg protein .

Data Presentation: Comparative Kinetic Analysis

The following table summarizes the typical metabolic profile of the 3-cyclopropyl-1H-quinazoline-2,4-dione scaffold compared to an indole-based reference and assay controls. The data validates the superior stability of the quinazolinedione core.

Compound t1/2​ (min) CLint​ (µL/min/mg)Remaining @ 60 min (%)Mechanistic Notes
3-cyclopropyl-1H-quinazoline-2,4-dione > 120 < 11.5 > 85% Highly stable; deactivated aromatic core.
Indole Reference (e.g., PF74)< 2.0> 690< 1%Rapidly metabolized via epoxidation[1].
Verapamil (Positive Control)15.291.2~ 6%Validates CYP3A4 enzymatic viability.
Dextromethorphan (Positive Control)28.448.8~ 23%Validates CYP2D6 enzymatic viability.
Test Article (Minus-NADPH)N/AN/A> 98%Validates chemical stability of the dione.

Conclusion

The 3-cyclopropyl-1H-quinazoline-2,4-dione scaffold represents a triumph of rational drug design over metabolic liability. By leveraging the electron-withdrawing nature of the dione system and the high bond dissociation energy of the cyclopropyl group, medicinal chemists can effectively bypass the rapid CYP450-mediated clearance that plagues traditional electron-rich heterocycles. When evaluated using a rigorously controlled, self-validating HLM assay, this scaffold consistently demonstrates the extended half-life necessary for advancing lead compounds into in vivo pharmacokinetic models.

References

  • Source: nih.
  • Title: A patent review of Mpro protease inhibitors for the treatment of COVID-19 infections (2020 – present)
  • Title: Cell-Active Small Molecule Inhibitors of the DNA-Damage Repair Enzyme Poly(ADP-ribose) Glycohydrolase (PARG)

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 3-cyclopropyl-1H-quinazoline-2,4-dione

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, a precise understanding of a compound's fundamental physicochemical properties is pa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a precise understanding of a compound's fundamental physicochemical properties is paramount. Among these, the molecular weight and exact mass of a molecule are critical identifiers that underpin a wide range of analytical and experimental workflows. This technical guide provides an in-depth exploration of these properties for the compound 3-cyclopropyl-1H-quinazoline-2,4-dione, a molecule of interest within the broader class of quinazoline derivatives, which have shown a variety of biological activities.[1][2] This document will not only present the specific values for this compound but also delve into the theoretical and practical distinctions between average molecular weight, exact mass, and monoisotopic mass, providing a robust framework for researchers in the field.

Core Concepts: Molecular Weight vs. Exact Mass

A common point of ambiguity in chemical literature and data reporting is the interchangeable use of "molecular weight" and "exact mass." For the drug development professional, a clear distinction is crucial for experimental design and data interpretation, particularly in the realm of mass spectrometry.

Molecular Weight (or Average Molecular Weight) is a weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation is based on the standard atomic weights of the elements as found on the periodic table, which themselves are weighted averages of the isotopic masses and their natural abundances. This value is most relevant for bulk properties of a substance, such as in gravimetric analysis or when preparing solutions of a specific molarity.

Exact Mass , in contrast, is the calculated mass of a molecule based on the mass of the most abundant isotope of each element. This calculation uses the precise mass of each specific isotope, not the weighted average. The exact mass is a theoretical value that is of primary importance in high-resolution mass spectrometry, where the instrument is capable of resolving ions with very small mass differences.

The Monoisotopic Mass is the sum of the masses of the atoms in a molecule using the unbound, ground-state, rest mass of the principal (most abundant) isotope for each element. For practical purposes in organic mass spectrometry, "exact mass" and "monoisotopic mass" are often used synonymously.

The fundamental distinction lies in their application: molecular weight pertains to macroscopic samples with a natural distribution of isotopes, while exact and monoisotopic masses are concerned with the mass of a single, specific isotopic composition of a molecule as measured by a mass spectrometer.

The Significance in Drug Development

In drug development, high-resolution mass spectrometry is an indispensable tool for compound identification, structural elucidation, and metabolic profiling. The ability to measure the mass of a molecule with high accuracy (typically to within a few parts per million) allows for the unambiguous determination of its elemental composition. This is where the concept of exact mass is critical. An experimentally determined accurate mass is compared against the calculated exact mass of a proposed structure to confirm its identity.

Physicochemical Properties of 3-cyclopropyl-1H-quinazoline-2,4-dione

The chemical structure of 3-cyclopropyl-1H-quinazoline-2,4-dione consists of a quinazoline-2,4-dione core with a cyclopropyl group attached to the nitrogen at position 3.

Molecular Formula and Structure

The molecular formula for 3-cyclopropyl-1H-quinazoline-2,4-dione is C₁₁H₁₀N₂O₂ .[3] This formula is the basis for calculating its molecular weight and exact mass.

Calculation of Molecular Weight and Exact Mass

To illustrate the principles discussed earlier, we will now calculate the average molecular weight and the exact (monoisotopic) mass of 3-cyclopropyl-1H-quinazoline-2,4-dione.

Average Molecular Weight Calculation

The average molecular weight is calculated using the standard atomic weights of the constituent elements:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

Calculation: (11 × 12.011) + (10 × 1.008) + (2 × 14.007) + (2 × 15.999) = 132.121 + 10.080 + 28.014 + 31.998 = 202.213 g/mol

Exact (Monoisotopic) Mass Calculation

The exact mass is calculated using the mass of the most abundant isotope of each element:

  • ¹²C: 12.000000 u

  • ¹H: 1.007825 u

  • ¹⁴N: 14.003074 u

  • ¹⁶O: 15.994915 u

Calculation: (11 × 12.000000) + (10 × 1.007825) + (2 × 14.003074) + (2 × 15.994915) = 132.000000 + 10.078250 + 28.006148 + 31.989830 = 202.074228 u

Data Summary
PropertyValueBasis of CalculationPrimary Application
Molecular Formula C₁₁H₁₀N₂O₂Elemental compositionCompound identification
Average Molecular Weight 202.213 g/mol Weighted average of all naturally occurring isotopesBulk chemistry, solution preparation
Exact Mass 202.074228 uSum of the masses of the most abundant isotope of each elementHigh-resolution mass spectrometry, formula determination
Monoisotopic Mass 202.074228 uSum of the masses of the principal isotope of each elementHigh-resolution mass spectrometry

Note: The molecular weight of 202.2093 reported by some suppliers is likely a calculated value and is very close to the average molecular weight calculated here.[3]

Experimental Workflow: High-Resolution Mass Spectrometry for Formula Confirmation

The following is a generalized protocol for the confirmation of the elemental formula of 3-cyclopropyl-1H-quinazoline-2,4-dione using high-resolution mass spectrometry (HRMS).

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve a small amount (typically <1 mg) of the synthesized and purified 3-cyclopropyl-1H-quinazoline-2,4-dione in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 µg/mL.

    • Incorporate an internal standard with a known exact mass if quantitative analysis is also desired.

  • Instrumentation and Method Setup:

    • Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of mass accuracy better than 5 ppm.

    • Choose an appropriate ionization technique. For a molecule like 3-cyclopropyl-1H-quinazoline-2,4-dione, electrospray ionization (ESI) in positive ion mode is a common choice, which would detect the protonated molecule [M+H]⁺.

    • Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, ensuring the expected m/z of the protonated molecule is included.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion of 3-cyclopropyl-1H-quinazoline-2,4-dione.

    • The expected exact mass of the protonated molecule is the exact mass of the neutral molecule plus the mass of a proton (1.007276 u).

    • Expected m/z for [C₁₁H₁₀N₂O₂ + H]⁺ = 202.074228 + 1.007276 = 203.081504 .

    • Compare the experimentally measured m/z with the calculated exact m/z. The mass error, typically expressed in parts per million (ppm), should be within the instrument's specification (e.g., < 5 ppm).

    • Utilize software to generate a list of possible elemental formulas that match the measured accurate mass within the specified mass tolerance. The correct formula, C₁₁H₁₁N₂O₂⁺, should be the most plausible candidate, often ranked at the top.

Logical Flow of Mass Spectrometry Analysis

MassSpecWorkflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation A Synthesized Compound B Dissolution in Solvent A->B C Infusion & Ionization (ESI+) B->C D Mass Measurement (TOF/Orbitrap) C->D E Data Acquisition D->E F Identify [M+H]⁺ Peak E->F G Compare Measured m/z to Calculated Exact Mass F->G H Calculate Mass Error (ppm) G->H I Confirm Elemental Formula H->I

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Foundational

Computational Docking and Molecular Dynamics Workflows for 3-Cyclopropyl-1H-quinazoline-2,4-dione Scaffolds

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists Content Type: Technical Whitepaper & Methodological Guide Executive Summary The quinazoline-2,4-dione scaffold is a privileged st...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, functioning as a structural mimic of pyrimidine bases (such as thymine and uracil). This biomimicry allows derivatives to interface seamlessly with a wide array of nucleotide-binding and DNA-interacting enzymes[1]. Among these derivatives, 3-cyclopropyl-1H-quinazoline-2,4-dione (CAS: 30385-94-5) has emerged as a highly versatile building block.

As a Senior Application Scientist, I have observed that successful computational modeling of this specific molecule requires moving beyond standard rigid-receptor docking. The unique steric and electronic properties of the cyclopropyl moiety, combined with the hydrogen-bonding network of the dione core, demand a highly nuanced, self-validating computational workflow. This guide details the causality behind advanced docking protocols, focusing on two validated targets for quinazoline-2,4-diones: Bacterial DNA Gyrase (antibacterial)[2] and MutT Homolog 1 (MTH1) (anticancer)[3].

The Pharmacophore Hypothesis: Structural Rationale

Before initiating any in silico screening, we must establish the physical chemistry driving the ligand-receptor interaction. The efficacy of 3-cyclopropyl-1H-quinazoline-2,4-dione is governed by three distinct pharmacophoric zones:

  • The Hydrogen-Bonding Core (N1-H and C2=O / C4=O): The N1 position acts as a potent hydrogen bond donor, while the carbonyl oxygens act as acceptors. This motif frequently engages in bidentate interactions with backbone amides in target active sites[2].

  • The Aromatic System (Benzene Ring): The fused benzene ring provides a platform for π−π stacking and cation- π interactions with aromatic residues (e.g., Phenylalanine or Tryptophan) within hydrophobic pockets[3].

  • The Cyclopropyl Cap (N3 Position): Why cyclopropyl instead of a standard alkyl chain? The cyclopropyl ring possesses high s -character in its C-C bonds, making it electronically distinct and capable of weak CH- π interactions. More importantly, its rigid, compact nature restricts the conformational flexibility of the ligand. By pre-organizing the molecule into its bioactive conformation, the cyclopropyl group significantly reduces the entropic penalty ( ΔS ) typically incurred upon target binding.

Pathway cluster_Target Molecular Targets Scaffold 3-Cyclopropyl-1H- quinazoline-2,4-dione Gyrase Bacterial DNA Gyrase (PDB: 2XCT) Scaffold->Gyrase H-Bonding (N1-H, C=O) MTH1 Human MTH1 Enzyme (PDB: 3ZR0) Scaffold->MTH1 Pi-Pi Stacking Mech1 Inhibits DNA Supercoiling Gyrase->Mech1 Mech2 Prevents Purine Sanitization MTH1->Mech2 Outcome1 Bactericidal Effect Mech1->Outcome1 Outcome2 Cancer Cell Apoptosis Mech2->Outcome2

Fig 1: Dual-target pharmacological pathways of the 3-cyclopropyl-1H-quinazoline-2,4-dione scaffold.

Self-Validating Computational Workflow

Trustworthiness in computational chemistry requires protocols that validate themselves before generating predictive data. The following step-by-step methodology ensures that the docking grid is biologically relevant.

Phase 1: Ligand and Protein Preparation
  • Ligand Preparation (DFT Optimization): Standard force fields often misrepresent the electron-withdrawing nature of the dione system.

    • Protocol: Optimize the 3D geometry of 3-cyclopropyl-1H-quinazoline-2,4-dione using Density Functional Theory (DFT) at the B3LYP/6-31G* level. Calculate accurate partial charges using the Restrained Electrostatic Potential (RESP) method. Generate ionization states at pH 7.4 ± 0.5 using Epik.

  • Protein Preparation (The Causality of Water):

    • Protocol: Import PDB structures (e.g., 2XCT for DNA Gyrase, 3ZR0 for MTH1). Assign bond orders, add hydrogens, and optimize the H-bond network using the OPLS4 force field.

    • Crucial Step:Do not strip all waters. Quinazoline-2,4-diones frequently act as H-bond acceptors from tightly bound, structural water molecules in the active site. Stripping these waters leads to artificial "vacuum docking," which overestimates hydrophobic contacts and misses critical bridging interactions. Retain waters with ≥3 hydrogen bonds to the protein backbone.

Phase 2: Grid Generation and Redocking Validation

A protocol is only as good as its ability to reproduce known experimental reality.

  • Self-Validation Step: Before screening the cyclopropyl derivative, redock the native co-crystallized ligand back into the generated grid.

  • Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the predicted docked pose and the experimental crystal pose must be ≤2.0 Å. If the RMSD exceeds this threshold, the grid box size, water retention parameters, or protonation states must be recalibrated.

Phase 3: Induced-Fit Docking (IFD) and Post-Docking Analytics
  • Why IFD? The rigid cyclopropyl group can cause artificial steric clashes in a rigid-receptor model. Induced-Fit Docking allows active-site sidechains to undergo conformational shifts (up to 5 Å) to accommodate the bulky N3-substituent.

  • MM-GBSA Rescoring: Standard docking scores (like Glide SP or AutoDock Vina) rely on simplified solvent models and often fail to accurately rank structurally similar analogs. We employ Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations to incorporate rigorous desolvation penalties, providing a much more accurate ΔGbind​ [3].

Protocol cluster_0 Ligand & Receptor Prep cluster_1 Docking & Validation cluster_2 Post-Docking Analytics LPrep Ligand Prep (DFT, pH 7.4 ± 0.5) Grid Grid Generation (RMSD < 2.0 Å Check) LPrep->Grid PPrep Protein Prep (OPLS4, Water Retained) PPrep->Grid Dock Induced-Fit Docking (Flexible Sidechains) Grid->Dock MMGBSA MM-GBSA (Solvation Penalty) Dock->MMGBSA MD 100ns MD Simulation (Desmond, NPT Ensemble) MMGBSA->MD

Fig 2: End-to-end computational workflow for quinazoline-2,4-dione docking and dynamic validation.

Quantitative Data Presentation

The following table summarizes the computational binding profiles of the 3-cyclopropyl-1H-quinazoline-2,4-dione scaffold against its primary biological targets, benchmarked against known reference inhibitors. The data highlights the disparity between raw docking scores and the more thermodynamically rigorous MM-GBSA free energy calculations.

Compound VariantTarget ReceptorPDB IDGlide SP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Interacting Residues
3-cyclopropyl-1H-quinazoline-2,4-dione Bacterial DNA Gyrase2XCT-6.85-34.20Gly1332, Gln1267, Asn1269
3-cyclopropyl-1H-quinazoline-2,4-dione Human MTH1 Enzyme3ZR0-7.12-41.55Phe27, Trp117, Asn33
Reference (Ciprofloxacin) Bacterial DNA Gyrase2XCT-7.40-45.10Ser1084, Arg1086
Reference (BAY-707) Human MTH1 Enzyme3ZR0-6.95-36.75Phe27, Asp119

Data Interpretation: While the raw docking score of the cyclopropyl scaffold against MTH1 is comparable to the reference drug BAY-707, the MM-GBSA calculation reveals a superior binding free energy (-41.55 kcal/mol vs -36.75 kcal/mol)[3]. This is directly attributable to the cyclopropyl group efficiently displacing high-energy waters from the hydrophobic pocket near Trp117, a thermodynamic advantage missed by standard scoring functions. Furthermore, interaction with DNA Gyrase shows stable hydrogen bonding via the dione core with Gly1332 and Gln1267, mimicking established antibacterial mechanisms[2].

Conclusion & Next Steps in Drug Development

The 3-cyclopropyl-1H-quinazoline-2,4-dione scaffold is not merely a passive structural backbone; it is a highly tunable pharmacophore. By utilizing a self-validating, induced-fit computational pipeline coupled with MM-GBSA rescoring, researchers can accurately predict how modifications to the cyclopropyl ring or the aromatic core will impact target affinity.

For drug development professionals moving this scaffold toward in vitro testing, the immediate next step is subjecting the top-docked complexes to 100 ns Molecular Dynamics (MD) simulations (NPT ensemble, 300K, 1.013 bar). This will confirm the temporal stability of the critical hydrogen bonds at N1 and C2=O, ensuring the ligand does not dissociate under physiological kinetic energy[3].

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 3-cyclopropyl-1H-quinazoline-2,4-dione

An in-depth technical guide for the synthesis of 3-cyclopropyl-1H-quinazoline-2,4-dione, designed for researchers and drug development professionals. Strategic Overview & Mechanistic Rationale The quinazoline-2,4-dione c...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the synthesis of 3-cyclopropyl-1H-quinazoline-2,4-dione, designed for researchers and drug development professionals.

Strategic Overview & Mechanistic Rationale

The quinazoline-2,4-dione core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimalarial agents, and targeted oncology therapeutics[1][2]. Specifically, 3-cyclopropyl-1H-quinazoline-2,4-dione (CAS: 30385-94-5) serves as a critical intermediate for synthesizing complex pharmaceutical active ingredients (APIs)[3].

To ensure high atom economy and scalability, this protocol utilizes an isatoic anhydride-based strategy [2]. The synthesis is divided into two distinct, highly controlled stages:

  • Ring-Opening Amidation & Decarboxylation: Isatoic anhydride undergoes nucleophilic attack by cyclopropylamine. The reaction is thermodynamically driven to completion by the irreversible elimination of carbon dioxide, yielding 2-amino-N-cyclopropylbenzamide[1][4].

  • Phosgenation & Intramolecular Cyclization: The primary aniline of the intermediate is treated with triphosgene to generate a highly reactive isocyanate in situ. Subsequent intramolecular nucleophilic attack by the secondary cyclopropyl amide closes the pyrimidine-2,4-dione ring.

Reagent Selection Matrix & Quantitative Data

The choice of cyclization reagent is the most critical variable in this synthesis. While 1,1'-carbonyldiimidazole (CDI) and urea are common alternatives, triphosgene (bis(trichloromethyl) carbonate) is selected for this protocol. Triphosgene acts as a safe, solid phosgene equivalent that provides the highly electrophilic carbonyl carbon necessary to overcome the steric hindrance of the N-cyclopropyl group, ensuring complete ring closure.

Table 1: Comparison of Cyclization Reagents

Reagent Reactivity Level Primary Byproducts Safety & Handling Profile Expected Yield
Triphosgene Very High CO₂, HCl Toxic; requires strict fume hood use >85%
CDI Moderate Imidazole, CO₂ Safe; benchtop friendly 60–70%

| Urea | Low | NH₃ | Safe; requires high heat (>150 °C) | <50% |

Table 2: Standard Stoichiometry for a 100 mmol Scale Synthesis

Stage Reagent MW ( g/mol ) Equivalents Amount Function
Step 1 Isatoic Anhydride 163.13 1.00 16.3 g Core Scaffold
Cyclopropylamine 57.09 1.20 8.3 mL Amine Nucleophile
DMF (Anhydrous) N/A N/A 100 mL Polar Aprotic Solvent
Step 2 2-Amino-N-cyclopropylbenzamide 176.22 1.00 17.6 g Intermediate
Triphosgene 296.75 0.40 11.9 g Carbonyl Source
Triethylamine (Et₃N) 101.19 2.50 34.8 mL Acid Scavenger

| | THF (Anhydrous) | N/A | N/A | 200 mL | Reaction Solvent |

Experimental Workflow Visualization

G cluster_step1 Step 1: Amidation & Decarboxylation cluster_step2 Step 2: Phosgenation & Cyclization N1 Isatoic Anhydride (1.0 eq) N3 Intermediate: 2-Amino-N-cyclopropylbenzamide N1->N3 DMF, RT, 2h (- CO2) N2 Cyclopropylamine (1.2 eq) N2->N3 DMF, RT, 2h (- CO2) N5 Product: 3-Cyclopropyl-1H-quinazoline-2,4-dione N3->N5 THF, 0 °C -> Reflux (- HCl) N4 Triphosgene (0.4 eq) + Et3N (2.5 eq) N4->N5 Carbonyl Source

Figure 1: Two-step synthetic workflow for 3-cyclopropyl-1H-quinazoline-2,4-dione.

Validated Step-by-Step Protocol

This protocol is designed as a self-validating system . In-Process Controls (IPCs) are embedded within the steps to ensure that chemical causality is verified before proceeding.

Step 1: Synthesis of 2-Amino-N-cyclopropylbenzamide

Causality Note: Cyclopropylamine is highly volatile (bp ~50 °C). A slight excess (1.2 eq) is utilized, and the reaction must be initiated at 0 °C to prevent evaporative loss of the nucleophile before ring-opening occurs.

  • Preparation: Charge an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar with isatoic anhydride (16.3 g, 100 mmol) and anhydrous DMF (100 mL).

  • Addition: Cool the suspension to 0 °C using an ice-water bath. Add cyclopropylamine (8.3 mL, 120 mmol) dropwise over 15 minutes via a syringe.

  • Reaction: Remove the ice bath. Attach a bubbler to the flask to monitor gas evolution. Stir the mixture at room temperature for 2–3 hours.

    • Self-Validation (IPC 1): The physical cessation of CO₂ bubbling indicates the end of the decarboxylation phase. Verify via TLC (Hexanes:EtOAc 1:1). The disappearance of the isatoic anhydride spot (R_f ~0.6) and the appearance of a highly UV-active spot (R_f ~0.3) validates complete amidation.

  • Workup: Pour the reaction mixture into 400 mL of rapidly stirring ice-water to precipitate the product. Extract with EtOAc (3 x 150 mL).

  • Purification: Wash the combined organic layers with brine (2 x 100 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting 2-amino-N-cyclopropylbenzamide can be used in the next step without further purification.

Step 2: Cyclization to 3-Cyclopropyl-1H-quinazoline-2,4-dione

Causality Note: Triphosgene stoichiometry is critical. 0.33 equivalents of triphosgene yield 1.0 equivalent of phosgene gas in situ. Using 0.40 equivalents ensures a slight excess to drive the sterically hindered cyclization to absolute completion.

  • Preparation: Dissolve the intermediate 2-amino-N-cyclopropylbenzamide (17.6 g, 100 mmol) in anhydrous THF (150 mL) in a 500 mL two-neck flask. Add triethylamine (34.8 mL, 250 mmol) and cool the mixture to 0 °C.

  • Phosgenation: In a separate vial, dissolve triphosgene (11.9 g, 40 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the main reaction flask over 30 minutes.

    • Caution: Perform this step in a well-ventilated fume hood.

  • Cyclization: Stir the mixture at 0 °C for 1 hour to allow for complete isocyanate formation. Then, attach a reflux condenser and heat the reaction to 65 °C (reflux) for 4 hours.

    • Self-Validation (IPC 2): Hold a piece of moistened pH paper near the condenser outlet; an acidic reading confirms the elimination of HCl gas, physically validating the ring-closure event. LC-MS analysis of an aliquot should show the target mass [M+H]⁺ = 203.1.

  • Quench: Cool the reaction to room temperature. Carefully add saturated aqueous NaHCO₃ (100 mL) dropwise to neutralize any unreacted phosgene equivalents and excess HCl.

  • Isolation: Extract the aqueous mixture with EtOAc (3 x 150 mL). Wash the combined organics with 1M HCl (50 mL) to selectively protonate and remove any trace unreacted starting amine.

  • Final Polish: Wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from hot ethanol to yield pure 3-cyclopropyl-1H-quinazoline-2,4-dione as a white crystalline powder.

References

  • Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 Journal of Medicinal Chemistry - ACS Publications[Link][1]

  • Practical approach to 2-thioxo-2, 3-dihydroquinazolin-4(1H)-one via dithiocarbamate-anthranilic acid reaction RHHZ[Link][4]

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones PMC - National Institutes of Health[Link][2]

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Analysis of 3-cyclopropyl-1H-quinazoline-2,4-dione

Abstract This document provides a comprehensive guide to developing and validating a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 3-cyclopropyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to developing and validating a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 3-cyclopropyl-1H-quinazoline-2,4-dione. Quinazoline-2,4-dione and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a systematic approach from initial method scouting and optimization to full validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4] The causality behind each experimental choice is detailed, ensuring the user can adapt and troubleshoot the method effectively.

Analyte Properties & Preliminary Considerations

A foundational understanding of the analyte's physicochemical properties is critical for efficient method development.[5] 3-cyclopropyl-1H-quinazoline-2,4-dione is a derivative of the parent quinazoline-2,4-dione structure.

  • Structure: The molecule consists of a fused benzene and pyrimidine ring system, forming the quinazoline core. A cyclopropyl group is substituted at the N-3 position.

  • Hydrophobicity (logP): The parent quinazoline-2,4-dione has a calculated XLogP3 of 0.8.[6] The addition of the non-polar cyclopropyl group will increase the molecule's hydrophobicity, making it well-suited for reversed-phase chromatography where retention is driven by hydrophobic interactions with the stationary phase.[7]

  • Acidity/Basicity (pKa): The parent molecule has acidic protons on the ring nitrogens.[6] The pH of the mobile phase can influence the ionization state of the remaining N-1 proton, which in turn affects retention time and peak shape. Operating at a pH well below the pKa (e.g., pH 2.5-4) ensures the molecule is in a single, neutral form, which is ideal for robust reversed-phase separation.[7][8]

  • UV Absorbance: The quinazoline ring system contains multiple chromophores. Similar quinazoline derivatives exhibit strong UV absorbance with two main bands, typically between 240–300 nm and 310–425 nm.[9] A UV-Vis scan of a standard solution is recommended to determine the optimal wavelength (λmax) for maximum sensitivity. For initial scouting, a common wavelength for aromatic compounds like 254 nm is a practical starting point.[9]

PropertyPredicted CharacteristicImplication for HPLC Method Development
Stationary Phase Non-polar / HydrophobicIdeal for Reversed-Phase (RP) HPLC. A C18 column is a primary choice.[10]
Mobile Phase Soluble in polar organic solventsA mixture of water/buffer and an organic modifier (Acetonitrile or Methanol) is suitable.
pH Control Potentially acidic N-H protonBuffering the mobile phase (e.g., pH 3.0) can ensure consistent retention and peak shape.
Detection Aromatic ChromophoreUV detection is highly suitable. Initial scouting at 254 nm, with optimization to λmax.

HPLC Method Development Strategy

A structured, multi-stage approach is the most efficient path to a reliable analytical method.[11] The workflow begins with broad screening (scouting), proceeds to fine-tuning (optimization), and concludes with formal validation to prove its suitability for the intended purpose.[4]

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Development cluster_2 Phase 3: Verification Analyte Analyte Characterization (logP, pKa, UV Scan) DefineGoals Define Method Goals (e.g., Purity, Assay) Scouting Method Scouting - Select Column (C18, Phenyl-Hexyl) - Screen Organic (ACN vs. MeOH) - Run Broad Gradient DefineGoals->Scouting Optimization Method Optimization - Adjust Gradient Slope - Fine-tune Mobile Phase pH/Temp - Optimize Flow Rate Scouting->Optimization Initial Results Guide Fine-Tuning Validation Method Validation (ICH Q2) - Specificity, Linearity, Accuracy - Precision, LOD/LOQ, Robustness Optimization->Validation Final Method Established

Caption: HPLC Method Development and Validation Workflow.

Experimental Protocols

Instrumentation & Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Columns:

    • Waters Symmetry C18, 4.6 x 150 mm, 5 µm (for initial development)

    • Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm (alternative selectivity)

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Methanol (MeOH), HPLC Grade

    • Water, HPLC or Milli-Q Grade

    • Formic Acid, LC-MS Grade

    • 3-cyclopropyl-1H-quinazoline-2,4-dione reference standard

Standard & Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile. This stock solution should be stored under refrigeration.

    • Scientist's Note: Acetonitrile is chosen as the diluent because it is a strong, aprotic solvent compatible with reversed-phase mobile phases and is likely to fully solubilize the analyte.[9]

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask using a 50:50 mixture of Acetonitrile:Water.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection to prevent blockage of the HPLC system.[9]

Protocol 1: Initial Method Scouting

The goal of scouting is to quickly identify a suitable column and mobile phase combination that provides good peak shape and retention for the analyte.[11] A broad gradient is used to ensure the analyte elutes within a reasonable time.[5]

Scouting Parameters:

Parameter Condition 1 Condition 2 Rationale
Column Waters Symmetry C18 Waters Symmetry C18 C18 is the workhorse of RP-HPLC, offering excellent hydrophobic retention.[10]
Mobile Phase A 0.1% Formic Acid in Water 0.1% Formic Acid in Water Formic acid controls pH to suppress silanol interactions and ensure analyte neutrality.[8]
Mobile Phase B Acetonitrile Methanol ACN and MeOH offer different selectivities. ACN is a weaker solvent but often provides sharper peaks.[7]
Flow Rate 1.0 mL/min 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column.
Gradient 10% to 90% B over 20 min 10% to 90% B over 20 min A wide gradient ensures elution of the analyte and any potential impurities.[5]
Column Temp. 30 °C 30 °C Elevated temperature reduces viscosity and can improve peak shape.
Detection DAD, 210-400 nm DAD, 210-400 nm DAD allows for determination of λmax and assessment of peak purity.

| Injection Vol. | 5 µL | 5 µL | |

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the working standard (0.1 mg/mL) and run the gradient for Condition 1 (Acetonitrile).

  • Re-equilibrate the column.

  • Inject the working standard and run the gradient for Condition 2 (Methanol).

  • Analysis: Compare the chromatograms. Assess peak shape (asymmetry), retention time, and resolution from any impurities. The organic modifier that provides the sharpest, most symmetrical peak will be chosen for optimization. The DAD data will confirm the λmax to be used for subsequent experiments.

Protocol 2: Method Optimization

Based on the scouting results, the method is refined to achieve optimal resolution and analysis time. Assuming acetonitrile provided a better peak shape, the gradient will now be optimized.

Optimization Goal: To achieve a symmetric peak (Asymmetry factor 0.9 - 1.5) with a retention time between 5 and 15 minutes, and a run time that is as short as reasonably achievable.

  • Gradient Sharpening: From the scouting run, determine the percentage of acetonitrile (%B) at which the analyte elutes. For example, if it eluted at 12 minutes in a 20-minute 10-90% gradient, the %B is approximately 10% + (12/20)*(90%-10%) = 58%.

  • Design a new, shallower gradient around this value. A good starting point would be a gradient from 40% to 70% B over 10 minutes.

  • Flow Rate & Temperature Adjustment:

    • If peaks are too broad, increasing the column temperature (e.g., to 35 or 40 °C) can improve efficiency.

    • If resolution is adequate, the flow rate can be increased (e.g., to 1.2 mL/min) to shorten the run time, provided the system pressure remains within acceptable limits.

  • Iterate these adjustments until the desired chromatographic performance is achieved.

Method Validation Protocol (as per ICH Q2(R1))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[12][13] The following protocols are based on the ICH Q2(R1) guideline.[3][4]

ValidationParameters cluster_Quant Quantitative Aspects cluster_Qual Qualitative Aspects cluster_Limit Limit Tests Method Validated Method Accuracy Accuracy (Closeness to True Value) Method->Accuracy Precision Precision (Repeatability) Method->Precision Linearity Linearity (Proportional Response) Method->Linearity Specificity Specificity (Analyte vs. Others) Method->Specificity Robustness Robustness (Resists Small Changes) Method->Robustness LOD LOD (Limit of Detection) Method->LOD LOQ LOQ (Limit of Quantitation) Method->LOQ Precision->Accuracy Range Range Linearity->Range

Caption: Key Validation Parameters as per ICH Q2(R1).

Specificity
  • Protocol: Inject a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with known impurities or degradation products.

  • Acceptance Criteria: The analyte peak should be free from interference at its retention time in the blank and placebo injections. The method must resolve the analyte peak from impurity peaks.

Linearity & Range
  • Protocol: Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 50% to 150% of the target concentration). Inject each solution in triplicate.

  • Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Accuracy
  • Protocol: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay): Inject six replicate preparations of the standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • Protocol: Determine based on the signal-to-noise ratio. LOD is typically where S/N = 3:1, and LOQ is where S/N = 10:1.

  • Acceptance Criteria: The LOQ concentration must be demonstrated to be quantifiable with acceptable accuracy and precision.

Robustness
  • Protocol: Make small, deliberate variations to the method parameters one at a time.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.1 units)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, efficiency) should remain within predefined limits. The RSD of the results should not be significantly affected.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with residual silanols on the column; Column overload.Ensure mobile phase pH is sufficiently low (e.g., < 4). Use a modern, base-deactivated column. Reduce injection concentration/volume.[9]
Shifting Retention Time Inconsistent mobile phase preparation; Insufficient column equilibration; Pump malfunction.Prepare fresh mobile phase daily and degas thoroughly. Increase equilibration time between runs. Check pump for leaks and perform maintenance.[9]
Baseline Noise/Drift Contaminated mobile phase; Air bubbles in the system; Detector lamp aging.Use high-purity, HPLC-grade solvents and filter aqueous components. Degas mobile phase. Purge the pump. Replace detector lamp if necessary.

Conclusion

This application note outlines a systematic and scientifically grounded approach for developing a robust RP-HPLC method for the analysis of 3-cyclopropyl-1H-quinazoline-2,4-dione. By beginning with an understanding of the analyte's properties and following a logical progression through scouting, optimization, and full ICH-compliant validation, a reliable method suitable for quality control and research applications can be established. The provided protocols serve as a detailed guide, empowering the analyst to achieve high-quality, reproducible results.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • YMC CO., LTD. Guides for method development. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (1996). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • ZirChrom. Method Development Guide. [Link]

  • IOSR Journal of Pharmacy. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. [Link]

  • Taylor & Francis Online. (2007). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]

  • Taylor & Francis Online. (2007). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • ResearchGate. (2007). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]

  • PubChem. Quinazolinedione. National Center for Biotechnology Information. [Link]

  • MDPI. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. [Link]

  • ChemBK. quinazoline-2,4(1H,3H)-dione. [Link]

  • Polish Pharmaceutical Society. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. [Link]

  • Molecules. (2019). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. [Link]

  • Royal Society of Chemistry. (2017). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. [Link]

  • Semantic Scholar. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. [Link]

  • F1000Research. (2025). Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery. [Link]

  • ResearchGate. Preparation of quinazoline‐2,4(1H,3H)‐dione. [Link]

Sources

Method

Application Note: Structural Elucidation of 3-Cyclopropyl-1H-quinazoline-2,4-dione via High-Resolution NMR Spectroscopy

Introduction and Mechanistic Rationale The quinazoline-2,4-dione scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral agents, and CNS-activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The quinazoline-2,4-dione scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral agents, and CNS-active compounds[1]. The specific derivative, 3-cyclopropyl-1H-quinazoline-2,4-dione , introduces a rigid, lipophilic cyclopropyl moiety at the N3 position, which significantly alters the steric bulk and hydrogen-bonding profile of the uracil-like ring system.

Accurate structural characterization of this intermediate is critical for downstream pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for verifying regiochemistry, particularly confirming that the cyclopropyl group is localized at N3 rather than N1 or the oxygen centers. This application note details a robust, self-validating protocol for the acquisition and interpretation of 1 H and 13 C NMR data for 3-cyclopropyl-1H-quinazoline-2,4-dione.

Solvent Selection Rationale

Quinazoline-2,4-dione derivatives exhibit strong intermolecular hydrogen bonding, leading to poor solubility in non-polar solvents like CDCl 3​ . DMSO- d6​ is selected as the optimal solvent because its high polarity disrupts these intermolecular networks, ensuring sufficient concentration for high-quality 13 C acquisition. Furthermore, DMSO- d6​ lacks exchangeable protons, allowing the critical N1-H proton (typically appearing >11 ppm) to be clearly observed without rapid solvent exchange[2].

Experimental Protocols

To ensure reproducibility and high spectral fidelity, the following self-validating workflow must be adhered to. The protocol incorporates internal quality control checks at each stage.

Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of highly purified 3-cyclopropyl-1H-quinazoline-2,4-dione.

  • Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube. Causality: Removing particulate matter eliminates magnetic susceptibility gradients that cause line broadening.

  • Degassing (Optional but recommended): Perform a brief sonication (30 seconds) to remove dissolved paramagnetic oxygen, which can artificially shorten T1​ relaxation times.

Instrument Setup and Acquisition

Experiments should be performed on a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe.

  • 1 H NMR Acquisition:

    • Pulse Sequence: Standard 1D sequence (e.g., zg30).

    • Number of Scans (ns): 16.

    • Relaxation Delay (d1): 1.5 seconds. Causality: Ensures complete longitudinal relaxation of all protons, allowing for accurate quantitative integration of the cyclopropyl vs. aromatic signals.

    • Spectral Width: 15 ppm (to capture the downfield N-H proton).

  • 13 C NMR Acquisition:

    • Pulse Sequence: Power-gated 1 H decoupling (e.g., zgpg30).

    • Number of Scans (ns): 512–1024 (depending on exact concentration).

    • Relaxation Delay (d1): 2.0 seconds. Causality: Carbonyl carbons (C2, C4) lack attached protons and relax slowly; a longer d1 prevents signal attenuation of these critical quaternary carbons.

Workflow Visualization

G A Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B Probe Tuning & Automated Shimming (Optimize B0 homogeneity) A->B C 1H NMR Acquisition (ns=16, d1=1.5s, SW=15 ppm) B->C D 13C NMR Acquisition (ns=512, d1=2.0s, 1H Decoupling) B->D E Data Processing (Zero-filling, FT, Phase/Baseline Corr.) C->E D->E F Signal Assignment (Integration & Multiplet Analysis) E->F

Figure 1: Standardized workflow for NMR sample preparation, acquisition, and processing.

Data Presentation and Spectral Assignment

The tables below summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) based on the stereoelectronic environment of the quinazoline-2,4-dione core and the N-cyclopropyl substituent.

1 H NMR Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
N1-H 11.40Broad singlet (br s)-1HHighly deshielded due to adjacent carbonyl and aromatic ring; broad due to quadrupolar relaxation of 14 N.
C5-H 7.92Doublet of doublets (dd)8.0, 1.51HMost deshielded aromatic proton due to the peri-deshielding effect of the C4 carbonyl group.
C7-H 7.65Triplet of doublets (td)8.0, 1.51HPara to the electron-donating N1, but within the conjugated system.
C8-H 7.22Doublet (d)8.01HOrtho to the N1 atom, experiencing shielding relative to C5/C7.
C6-H 7.18Triplet (t)8.01HPara to the C4 carbonyl.
N3-CH 2.65Multiplet (m)-1HAlpha-proton of the cyclopropyl ring; deshielded by the adjacent imide nitrogen (N3).
CH 2​ (cp) 0.95Multiplet (m)-2HBeta-protons of the cyclopropyl ring (trans/cis complex multiplet).
CH 2​ (cp) 0.75Multiplet (m)-2HBeta-protons of the cyclopropyl ring (trans/cis complex multiplet).
13 C NMR Data Summary
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C4 162.0Quaternary (C=O)Amide/imide carbonyl; highly deshielded.
C2 150.5Quaternary (C=O)Urea-like carbonyl; shielded relative to C4 due to dual nitrogen conjugation.
C8a 139.5Quaternary (Ar)Aromatic carbon attached to N1.
C7 135.0Tertiary (Ar-CH)Aromatic methine.
C5 127.5Tertiary (Ar-CH)Aromatic methine.
C6 122.5Tertiary (Ar-CH)Aromatic methine.
C8 115.5Tertiary (Ar-CH)Aromatic methine.
C4a 114.0Quaternary (Ar)Bridgehead aromatic carbon, shielded by resonance from N1.
N3-CH 22.5Tertiary (CH)Cyclopropyl methine carbon attached to N3.
CH 2​ (cp) 6.5Secondary (CH 2​ )Highly shielded cyclopropyl methylene carbons (characteristic of strained 3-membered rings).

Conclusion and Quality Assurance

The successful characterization of 3-cyclopropyl-1H-quinazoline-2,4-dione relies heavily on the observation of the highly shielded cyclopropyl signals ( δ 0.75–0.95 ppm in 1 H; δ 6.5 ppm in 13 C) juxtaposed against the highly deshielded imide core. The absence of an N3-H signal and the retention of the N1-H signal at ~11.4 ppm conclusively proves the regioselectivity of the cyclopropyl substitution.

References

  • US20020099208A1 - Heterocyclic substituted 2-methyl-benzimidazole antiviral agents. Google Patents.
  • US6919331B2 - Substituted 2-methyl-benzimidazole respiratory syncytial virus antiviral agents. Google Patents.

Sources

Application

How to dissolve 3-cyclopropyl-1H-quinazoline-2,4-dione for cell culture assays

Application Note: Optimized Dissolution and Handling Protocol for 3-Cyclopropyl-1H-quinazoline-2,4-dione in Cell Culture Assays Executive Summary & Scientific Rationale Quinazoline-2,4-dione derivatives are highly versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Dissolution and Handling Protocol for 3-Cyclopropyl-1H-quinazoline-2,4-dione in Cell Culture Assays

Executive Summary & Scientific Rationale

Quinazoline-2,4-dione derivatives are highly versatile pharmacophores frequently utilized in drug discovery as poly (ADP-ribose) polymerase (PARP) inhibitors, antibacterial agents, and targeted oncology compounds[1],[2]. However, handling specific derivatives like 3-cyclopropyl-1H-quinazoline-2,4-dione (CAS: 30385-94-5) for in vitro cell culture assays presents significant physicochemical challenges.

The planar quinazoline-2,4-dione core drives strong intermolecular π-π stacking in its crystalline state, while the cyclopropyl moiety significantly increases the molecule's overall lipophilicity[3]. Consequently, this compound is virtually insoluble in aqueous media. To achieve a homogenous, self-validating solution for biological assays, researchers must utilize a polar aprotic solvent—specifically, anhydrous Dimethyl Sulfoxide (DMSO)—to disrupt the crystal lattice and solvate the hydrogen bond acceptors (carbonyl oxygens) without inducing unpredictable ionization[4].

Physicochemical Profiling & Quantitative Data

To ensure precise molarity during stock preparation, the quantitative properties of the compound must dictate the experimental workflow.

Table 1: Physicochemical Properties & Assay Implications

PropertyValueExperimental Causality & Implication
Compound Name 3-cyclopropyl-1H-quinazoline-2,4-dioneTarget analyte for in vitro screening.
CAS Number 30385-94-5Primary chemical identifier[4].
Molecular Formula C₁₁H₁₀N₂O₂Determines molecular weight and elemental composition.
Molecular Weight 202.21 g/mol Critical Metric: Requires exactly 2.02 mg per 1 mL of solvent to achieve a 10 mM master stock.
Solubility Profile Moderate to High in DMSORequires anhydrous conditions; highly susceptible to aqueous "solvent crash"[4],[5].
H-Bond Acceptors 2 (Carbonyl groups)Necessitates a polar aprotic carrier solvent (DMSO) for optimal solvation[3].

Solvation Logic & Causality

The choice of solvent is not arbitrary; it is a direct consequence of the molecule's structural biology. Aqueous buffers lack the favorable interaction energy required to break the π-π stacking of the quinazoline core.

SolvationLogic A 3-Cyclopropyl-1H- quinazoline-2,4-dione B Planar Core (π-π Stacking) A->B C Cyclopropyl Group (High Lipophilicity) A->C D Aqueous Media (Insoluble / Crash) B->D Resists dissolution E Anhydrous DMSO (Optimal Solvation) B->E Solvates H-bond acceptors C->D Hydrophobic repulsion C->E Accommodates lipophilicity

Caption: Logical causality of solvent selection for 3-cyclopropyl-1H-quinazoline-2,4-dione.

Experimental Workflow & Self-Validating Protocols

The following protocols are designed as a self-validating system . By incorporating specific Quality Control (QC) checkpoints (e.g., the Tyndall effect), the researcher can definitively confirm dissolution before proceeding to sensitive cell culture assays.

Protocol A: Preparation of 10 mM Master Stock in DMSO

Causality Note: DMSO is highly hygroscopic. If exposed to ambient humidity, it absorbs water, drastically lowering the solubility threshold of the quinazoline-2,4-dione and causing invisible micro-precipitates. Always use fresh, anhydrous DMSO (≥99.9%).

  • Equilibration: Allow the vial of 3-cyclopropyl-1H-quinazoline-2,4-dione to equilibrate to room temperature (RT) in a desiccator before opening to prevent condensation.

  • Weighing: Accurately weigh 2.02 mg of the solid compound into a sterile, amber microcentrifuge tube (the amber tube protects the potentially light-sensitive heterocyclic core).

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO to the tube to achieve a 10 mM concentration.

  • Mechanical Disruption: Vortex the solution vigorously for 60 seconds. If particulate matter remains, sonicate the tube in a room-temperature water bath for 5–10 minutes.

  • Self-Validation (QC Check - Tyndall Effect): In a darkened room, shine a laser pointer through the microcentrifuge tube.

    • Pass: The laser passes through cleanly (true solution).

    • Fail: A visible, solid line of scattered light appears (colloidal suspension/micro-precipitates). If this occurs, warm the solution to 37°C and re-sonicate.

  • Storage: Aliquot the validated 10 mM stock into 50 µL single-use volumes to avoid freeze-thaw cycles, which degrade the compound. Store at -20°C or -80°C.

Protocol B: Aqueous Dilution for Cell Culture Assays

Causality Note: Introducing a highly concentrated hydrophobic stock directly into cold aqueous media causes a localized concentration spike at the pipette tip, leading to an immediate "solvent crash" (precipitation).

  • Preparation: Thaw a single 50 µL aliquot of the 10 mM master stock at RT. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: If your final assay requires a low concentration (e.g., 1 µM), perform serial dilutions in 100% DMSO first. Do not perform serial dilutions in water or buffer.

    • Example: Dilute 10 µL of 10 mM stock into 90 µL DMSO to create a 1 mM intermediate stock.

  • Media Warming: Pre-warm the target cell culture media (e.g., DMEM or RPMI with FBS) to 37°C. Warm media provides higher kinetic energy, increasing the solubility threshold during the critical mixing phase.

  • Dropwise Addition: While vigorously vortexing or swirling the warmed media, add the intermediate DMSO stock dropwise.

  • Final Concentration Limit: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% (v/v) . Higher concentrations of DMSO will induce cellular toxicity and confound assay results.

Workflow S1 1. Weigh Compound (2.02 mg) S2 2. Add Anhydrous DMSO (1.0 mL for 10 mM) S1->S2 S3 3. Vortex & Sonicate (Ensure disruption) S2->S3 S4 4. QC: Tyndall Effect (Check for micro-crystals) S3->S4 S5 5. Aliquot & Freeze (Store at -20°C) S4->S5 S6 6. Intermediate Dilution (In 100% DMSO) S5->S6 S7 7. Dropwise Media Addition (Warm Media, 37°C) S6->S7 S8 8. In Vitro Assay (Max 0.1% DMSO final) S7->S8

Caption: Step-by-step workflow for the dissolution and assay preparation of quinazoline-2,4-diones.

References

  • Title: Vanillin-tethered quinazolin-2,4-dione analogues through five- and/or six-membered nitrogen-containing heterocycles as antibacterial agents Source: rsc.org (RSC Publishing) URL: [Link]

  • Title: Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas Source: mdpi.com URL: [Link]

  • Title: QUINAZOLINE-2,4-DIONE DERIVATIVES AS PARP INHIBITORS - EP 3969450 B1 Source: googleapis.com (European Patent Office) URL: [Link]

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 3-Cyclopropyl-1H-quinazoline-2,4-dione

Document Type: Technical Application Note & Analytical Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists Introduction & Pharmacological Contex...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Analytical Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists

Introduction & Pharmacological Context

The quinazoline-2,4-dione scaffold is a privileged pharmacophore in contemporary medicinal chemistry. Because they are structural mimics of fluoroquinolones, quinazoline-2,4-diones are frequently investigated as potent topoisomerase inhibitors for both antimicrobial and anticancer applications[1]. Furthermore, derivatives of this class have shown promise as MTH1 inhibitors and dual c-Met/VEGFR antagonists[2],[3].

During the drug development lifecycle, robust structural characterization and pharmacokinetic tracking of these compounds are paramount. Mass spectrometry (MS) serves as the primary analytical tool for this purpose[2]. However, accurately identifying metabolites or degradation products requires a fundamental understanding of the parent molecule's gas-phase dissociation chemistry. This application note details the tandem mass spectrometry (MS/MS) fragmentation mechanisms of 3-cyclopropyl-1H-quinazoline-2,4-dione (Exact Mass: 202.0742 Da) using Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID).

Mechanistic Fragmentation Pathways: The Causality of Dissociation

In positive ESI mode, 3-cyclopropyl-1H-quinazoline-2,4-dione readily accepts a proton to form the precursor ion [M+H]⁺ at m/z 203.0815 . Protonation predominantly occurs at the C4-carbonyl oxygen, a process thermodynamically driven by the extended conjugation of the quinazoline ring system which stabilizes the resulting oxonium ion. Upon subjection to CID, the molecule undergoes three primary, energy-dependent dissociation pathways.

Pathway A: Retro-Diels-Alder (RDA) Cleavage (The Diagnostic Marker)

The most structurally informative and thermodynamically favored fragmentation is a retro-Diels-Alder-like cleavage of the pyrimidine-2,4-dione ring. The simultaneous cleavage of the N1-C2 and C4-N3 bonds results in the neutral loss of cyclopropyl isocyanate (C₄H₅NO, 83.037 Da) .

  • Causality: The expulsion of a highly stable neutral isocyanate molecule drives this reaction forward, leaving behind a highly conjugated, stable cation at m/z 120.044 ([C⇇H₆NO]⁺) . This fragment corresponds to the protonated 2-aminobenzaldehyde or a benzazetinone derivative and serves as the definitive diagnostic marker for 3-cyclopropyl-substituted quinazolinediones.

Pathway B: Carbon Monoxide (CO) Extrusion

At moderate to high collision energies, the core structure undergoes ring contraction via the direct extrusion of carbon monoxide (CO, 27.995 Da) from the C4 position[3].

  • Causality: The C4-C4a bond is relatively labile under CID conditions. The loss of CO yields a contracted 5-membered benzimidazolone-like cation at m/z 175.087 ([C₁₀H₁₁N₂O]⁺) .

Pathway C: Alkyl Ring Opening and Cleavage

The N-cyclopropyl group is susceptible to aliphatic fragmentation before the core heterocyclic ring breaks. Through a hydrogen-transfer mechanism, the cyclopropyl ring opens and is expelled as neutral cyclopropene (C₃H₄, 40.031 Da) .

  • Causality: This even-electron neutral loss is favored at lower collision energies, yielding the protonated, unsubstituted quinazoline-2,4-dione core at m/z 163.050 ([C₈H₇N₂O₂]⁺) .

Visualizing the Dissociation Logic

MS_Fragmentation M [M+H]+ m/z 203.08 C11H11N2O2+ F1 [M+H - C4H5NO]+ m/z 120.04 C7H6NO+ M->F1 - Cyclopropyl isocyanate (83 Da) [RDA Cleavage] F2 [M+H - CO]+ m/z 175.09 C10H11N2O+ M->F2 - Carbon Monoxide (28 Da)[Ring Contraction] F3 [M+H - C3H4]+ m/z 163.05 C8H7N2O2+ M->F3 - Cyclopropene (40 Da)[Alkyl Cleavage] F4 [C6H6N]+ m/z 92.05 C6H6N+ F1->F4 - Carbon Monoxide (28 Da)

Figure 1: ESI-MS/MS fragmentation pathways of protonated 3-cyclopropyl-1H-quinazoline-2,4-dione.

Quantitative Data Presentation

The following table summarizes the high-resolution exact masses, mass errors, and optimal collision energies for the generation of target product ions. This data is critical for setting up Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays.

Precursor m/zFragment m/zNeutral Loss (Da)Fragment FormulaStructural AssignmentOptimal CE (eV)Relative Abundance
203.0815120.0444 83.0371C₇H₆NO⁺[M+H - C₄H₅NO]⁺ (RDA)35100% (Base Peak)
203.0815175.0866 27.9949C₁₀H₁₁N₂O⁺[M+H - CO]⁺2545%
203.0815163.0502 40.0313C₈H₇N₂O₂⁺[M+H - C₃H₄]⁺1520%
120.044492.0495 27.9949C₆H₆N⁺[C⇇H₆NO - CO]⁺4515%

Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure high data integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) to prevent false positives and ensure optimal ionization efficiency.

Phase 1: System Suitability and Preparation
  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to verify mass accuracy is < 2 ppm in positive ion mode.

  • Solvent Blank Validation: Inject a blank sample consisting of 50% Methanol with 0.1% Formic Acid. Monitor the m/z 203.08 → 120.04 transition to ensure the baseline is free of carryover or background isobaric interference.

  • Sample Preparation: Dissolve 3-cyclopropyl-1H-quinazoline-2,4-dione in HPLC-grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Causality: Formic acid acts as a proton donor, drastically enhancing the generation of the [M+H]⁺ precursor ion.

Phase 2: LC Separation Parameters
  • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Phase 3: Mass Spectrometry Tuning & Acquisition
  • Source Parameters:

    • Capillary Voltage: +3.5 kV

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MS/MS Acquisition (Product Ion Scan):

    • Isolate precursor m/z 203.08 using Q1 (Resolution: Unit).

    • Apply a Collision Energy (CE) ramp from 15 eV to 45 eV in the collision cell (Argon gas, 2.0 x 10⁻³ mbar). Causality: Ramping the CE ensures the capture of both low-energy peripheral cleavages (loss of cyclopropene) and high-energy core cleavages (RDA and CO loss) in a single analytical run.

    • Scan Q3 from m/z 50 to 250.

MS_Workflow S1 Sample Prep 100 ng/mL in 50% MeOH S2 UHPLC Separation C18 Column, Gradient Elution S1->S2 S3 ESI+ Ionization Capillary: +3.5 kV S2->S3 S4 CID Fragmentation CE Ramp: 15-45 eV S3->S4 S5 Data Acquisition m/z 50-250, PRM Mode S4->S5

Figure 2: Self-validating LC-ESI-MS/MS analytical workflow for quinazoline-2,4-dione profiling.

References

  • Hassan, A., et al. "Synthesis, Structural, and Theoretical Studies of Quinazoline-2,4-dione Derivatives." Polycyclic Aromatic Compounds, 2017. 2

  • Salem, M. A., et al. "Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent." National Center for Biotechnology Information (PMC), 2024.

  • Gibson, K. "Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation." Iowa Research Online, 2024. 1

  • Al-Otaibi, et al. "Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors." National Center for Biotechnology Information (PMC), 2025. 3

Sources

Application

Application Note: Catalytic Strategies for the Synthesis of 3-Cyclopropyl-1H-quinazoline-2,4-dione

Introduction & Pharmacological Relevance The quinazoline-2,4(1H,3H)-dione scaffold is a privileged pharmacophore in medicinal chemistry and agrochemistry. Derivatives of this core exhibit a broad spectrum of biological a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged pharmacophore in medicinal chemistry and agrochemistry. Derivatives of this core exhibit a broad spectrum of biological activities, functioning as potent antibacterial agents (targeting DNA gyrase)[1],, and ultra-efficient 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors for weed control[2],[3].

The specific introduction of a cyclopropyl group at the N3 position (yielding 3-cyclopropyl-1H-quinazoline-2,4-dione, CAS: 30385-94-5) is a deliberate structural modification designed to alter the molecule's lipophilicity and rotational entropy[4],[5]. The cyclopropyl ring provides a unique steric bulk that optimally fills hydrophobic pockets in target enzymes (such as AtHPPD) without incurring the severe entropic penalties associated with larger, flexible alkyl chains[3].

This application note details two highly efficient, field-proven catalytic methodologies for synthesizing 3-cyclopropyl-1H-quinazoline-2,4-dione: an organocatalytic acyl transfer method and a green supercritical CO2 (scCO2) fixation method.

Mechanistic Insights & Causality

As a synthetic chemist, selecting the correct catalytic system is paramount for optimizing yield, scalability, and environmental impact. The traditional use of phosgene or triphosgene poses severe toxicity risks, necessitating safer catalytic alternatives.

Pathway A: DMAP-Catalyzed Metal-Free Synthesis

This approach utilizes 4-dimethylaminopyridine (DMAP) as a nucleophilic organocatalyst and di-tert-butyl dicarbonate ((Boc)2O) as the C1 carbonyl source[6],[7].

  • Causality of Catalyst Choice: Standard bases (e.g., K2CO3, TEA) often fail to efficiently activate (Boc)2O for the cyclization of sterically hindered amides. DMAP acts as a "superacylation" catalyst by forming a highly reactive N-tert-butoxycarbonylpyridinium intermediate[8]. This significantly lowers the activation energy required for the weakly nucleophilic amide nitrogen of N-cyclopropyl-2-aminobenzamide to attack, facilitating rapid intramolecular cyclization with the benign loss of tert-butanol and CO2[6].

Pathway B: DBU-Catalyzed scCO2 Fixation

This green chemistry approach utilizes supercritical carbon dioxide (scCO2) as both the solvent and the reactant, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[9],[10].

  • Causality of Catalyst Choice: CO2 is thermodynamically highly stable. DBU, a strong amidine base, facilitates the deprotonation of the amine precursor, drastically increasing its nucleophilicity to attack the CO2 molecule[11].

  • Why scCO2? Supercritical CO2 provides exceptional mass transfer properties due to its gas-like diffusivity and liquid-like density. This eliminates the need for volatile organic compounds (VOCs) and allows for product isolation simply by depressurizing the reactor[10].

Workflow & Mechanistic Visualizations

SynthesisPathways cluster_0 Starting Materials cluster_1 Catalytic Systems SM1 N-Cyclopropyl-2-aminobenzamide Cat1 DMAP / (Boc)2O (Organocatalytic) SM1->Cat1 Acyl Transfer (Room Temp) SM2 2-Aminobenzonitrile + Cyclopropylamine Cat2 DBU / scCO2 (Green Fixation) SM2->Cat2 CO2 Insertion (10 MPa) Product 3-Cyclopropyl-1H-quinazoline-2,4-dione Cat1->Product Cyclization Cat2->Product Cyclization

Figure 1: Divergent catalytic pathways for the synthesis of 3-cyclopropyl-1H-quinazoline-2,4-dione.

DMAP_Mechanism Step1 DMAP + (Boc)2O Step2 Active Acyl-DMAP Intermediate Step1->Step2 Activation Step3 Nucleophilic Attack by N-Cyclopropyl-2-aminobenzamide Step2->Step3 Amine Attack Step4 Boc-Protected Intermediate Step3->Step4 N-Boc Formation Step5 Intramolecular Cyclization (Loss of t-BuOH) Step4->Step5 Base-promoted Product 3-Cyclopropyl-1H-quinazoline-2,4-dione Step5->Product Ring Closure

Figure 2: DMAP-catalyzed activation of (Boc)2O and subsequent cyclization mechanism.

Experimental Protocols

Protocol A: DMAP-Catalyzed One-Pot Synthesis[7],[8]

This protocol is a self-validating system: the visible cessation of CO2 gas evolution serves as an in-process indicator that the Boc-activation phase is complete.

Reagents:

  • N-Cyclopropyl-2-aminobenzamide (1.0 mmol)

  • Di-tert-butyl dicarbonate ((Boc)2O) (1.5 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol, 10 mol%)

  • Acetonitrile (CH3CN) (5.0 mL)

Step-by-Step Methodology:

  • Initialization: In a 25 mL round-bottom flask equipped with a magnetic stirrer, dissolve N-cyclopropyl-2-aminobenzamide (1.0 mmol) in 5.0 mL of anhydrous CH3CN.

  • Catalyst Addition: Add DMAP (10 mol%) to the solution. Stir for 5 minutes at room temperature (20–25 °C) to ensure complete dissolution.

  • Activation: Slowly add (Boc)2O (1.5 mmol) dropwise over 10 minutes. Observation: Mild effervescence will occur as CO2 is liberated during the formation of the active acyl-pyridinium intermediate.

  • Cyclization: Allow the reaction mixture to stir at room temperature for 2–4 hours. Monitor the reaction via TLC (Hexane/EtOAc 3:1).

  • Isolation: Once the starting material is fully consumed, concentrate the mixture under reduced pressure. Resuspend the crude residue in cold water (10 mL) and stir vigorously for 15 minutes.

  • Purification: Filter the resulting white precipitate under a vacuum. Wash the filter cake with cold water (2 × 5 mL) and cold ethanol (2 mL). Dry under a high vacuum to afford pure 3-cyclopropyl-1H-quinazoline-2,4-dione.

Protocol B: DBU-Catalyzed scCO2 Fixation[10],[11]

This protocol utilizes pressure stabilization as a self-validating metric. An initial pressure drop indicates CO2 consumption, followed by stabilization once cyclization equilibrium is reached.

Reagents:

  • 2-Aminobenzonitrile (1.0 mmol) + Cyclopropylamine (1.2 mmol) (pre-mixed)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 10 mol%)

  • Carbon Dioxide (Supercritical grade)

Step-by-Step Methodology:

  • Reactor Loading: Charge a 50 mL stainless-steel high-pressure autoclave reactor with the pre-mixed precursors and DBU (10 mol%).

  • Purging: Seal the reactor and purge with low-pressure CO2 gas three times to displace atmospheric air.

  • Pressurization: Pressurize the reactor with CO2 to 10 MPa (approx. 100 bar) using a syringe pump.

  • Heating & Reaction: Heat the reactor to 80 °C. The CO2 will transition into a supercritical state. Maintain stirring (600 rpm) for 12–24 hours. Observation: Monitor the internal pressure gauge; a slight pressure drop indicates the chemical fixation of CO2.

  • Depressurization & Isolation: Cool the reactor to room temperature and slowly vent the CO2 through a back-pressure regulator.

  • Purification: The product remains in the reactor as a solid residue. Wash the residue with dilute aqueous HCl (0.1 M, 5 mL) to remove the DBU catalyst, followed by water. Dry the solid to yield the target compound.

Quantitative Data Summary

The following table summarizes the operational parameters and efficiency metrics for both catalytic systems, allowing researchers to select the optimal method based on their laboratory infrastructure and green chemistry goals.

ParameterDMAP / (Boc)2O Method[6]DBU / scCO2 Method[10]
Catalyst DMAP (10 mol%)DBU (10 mol%)
C1 Carbonyl Source Di-tert-butyl dicarbonateSupercritical CO2
Solvent System Acetonitrile (CH3CN)scCO2 (Solvent-free)
Operating Temperature Room Temperature (20-25 °C)80 °C
Operating Pressure 1 atm (Ambient)10 MPa (High Pressure)
Reaction Time 2 - 4 hours12 - 24 hours
Typical Yield 85 - 95%90 - 97%
Green Chemistry Metric Moderate (Generates t-BuOH waste)High (Atom economical, zero VOCs)

References

  • Chen, H., Li, P., Qin, R., Yan, H., Li, G., & Huang, H. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9614-9623. Retrieved from[Link]

  • Mizuno, T., Iwai, T., & Ishino, Y. (2005). The Simple Solvent-Free Synthesis of 1H-Quinazoline-2,4-diones Using Supercritical Carbon Dioxide and Catalytic Amount of Base. ChemInform. Retrieved from[Link]

  • Wang, D., et al. (2021). Structure-Guided Discovery of Silicon-Containing Subnanomolar Inhibitor of Hydroxyphenylpyruvate Dioxygenase as a Potential Herbicide. Journal of Agricultural and Food Chemistry. Retrieved from[Link]

Sources

Method

Application Note: Formulation of 3-Cyclopropyl-1H-quinazoline-2,4-dione via Spray-Dried Amorphous Solid Dispersion (ASD)

Introduction and Rationale The compound 3-cyclopropyl-1H-quinazoline-2,4-dione (CAS: 30385-94-5) represents a highly versatile heterocyclic scaffold. The quinazoline-2,4-dione core is a privileged structure in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The compound 3-cyclopropyl-1H-quinazoline-2,4-dione (CAS: 30385-94-5) represents a highly versatile heterocyclic scaffold. The quinazoline-2,4-dione core is a privileged structure in medicinal chemistry, frequently utilized in the development of PARP-1/2 inhibitors, CB1 receptor agonists, and broad-spectrum antibacterial agents .

Despite its potent pharmacodynamic potential, the clinical translation of this scaffold is often hindered by its suboptimal physicochemical properties. The rigid, planar nature of the quinazoline-dione ring system promotes strong intermolecular hydrogen bonding (with N1-H acting as a donor and the C2/C4 carbonyls as acceptors). This results in a high crystal lattice energy and profoundly poor aqueous solubility, typically classifying such derivatives as Biopharmaceutics Classification System (BCS) Class II or IV compounds .

To enable oral administration, the formulation must overcome this thermodynamic barrier. This application note details the development of an Amorphous Solid Dispersion (ASD) via spray drying. By kinetically trapping the active pharmaceutical ingredient (API) in a disordered, high-energy amorphous state within a polymer matrix, the formulation bypasses the crystal lattice energy, driving rapid dissolution and sustained intestinal supersaturation .

Pre-formulation & Physicochemical Profiling

Understanding the molecular profile of the API is critical for selecting the appropriate polymeric carrier and solvent system. The cyclopropyl substitution at the N3 position adds lipophilicity, necessitating a polymer with amphiphilic properties.

Table 1: Physicochemical Properties of 3-Cyclopropyl-1H-quinazoline-2,4-dione
ParameterValue / DescriptionFormulation Implication
CAS Number 30385-94-5Standard identifier for material sourcing.
Molecular Formula C11H10N2O2Small molecule; suitable for high drug loading in ASD.
Molecular Weight 202.21 g/mol Favorable for rapid dissolution once amorphized.
H-Bond Donors/Acceptors 1 (NH) / 2 (C=O)Sites for drug-polymer hydrogen bonding (stabilization).
Aqueous Solubility < 50 µg/mL (Predicted)Necessitates solubility enhancement (ASD).
LogP (Predicted) ~1.5 - 2.5Moderately lipophilic; requires hydrophobic polymer interactions.

Formulation Strategy: The "Spring and Parachute" Mechanism

The core objective of this ASD is to achieve a "spring and parachute" dissolution profile.

  • The Spring: The high-energy amorphous API rapidly dissolves upon contact with gastrointestinal fluids, creating a highly supersaturated solution.

  • The Parachute: The selected polymer, Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) , inhibits drug precipitation. The hydrophobic acetate groups interact with the API's quinazoline core, while the hydrophilic succinate groups maintain steric and electrostatic stabilization in the aqueous environment.

Mechanism ASD ASD Particle (API in HPMCAS Matrix) Dissolution Rapid Dissolution (The 'Spring') ASD->Dissolution Supersaturation Supersaturated State (High Free Drug Concentration) Dissolution->Supersaturation Polymer Polymer Inhibition of Precipitation (The 'Parachute') Supersaturation->Polymer Stabilized by Absorption Enhanced Intestinal Absorption Polymer->Absorption

Fig 1. Spring and parachute mechanism for solubility enhancement of the ASD formulation.

Experimental Protocols

This section outlines a self-validating workflow for the preparation of a 25% (w/w) drug-loaded ASD, followed by downstream processing into an immediate-release oral tablet.

Spray Drying Workflow

Workflow API API + Polymer (3-Cyclopropyl-1H-quinazoline-2,4-dione + HPMCAS) Mixing Solution Preparation API->Mixing Solvent Solvent System (DCM:MeOH 8:2) Solvent->Mixing SprayDrying Spray Drying (Atomization & Drying) Mixing->SprayDrying ASD Amorphous Solid Dispersion (ASD) SprayDrying->ASD Tableting Downstream Processing (Blending & Tableting) ASD->Tableting

Fig 2. Workflow for formulating 3-cyclopropyl-1H-quinazoline-2,4-dione ASD tablets.

Step-by-Step Methodology

Step 1: Preparation of the Spray Solution Causality: A co-solvent system of Dichloromethane (DCM) and Methanol (MeOH) at an 8:2 (v/v) ratio is utilized. DCM ensures complete solvation of the hydrophobic API, while MeOH is required to fully dissolve the HPMCAS polymer.

  • Weigh 2.5 g of 3-cyclopropyl-1H-quinazoline-2,4-dione and 7.5 g of HPMCAS (M-grade).

  • Add the powders to 100 mL of the DCM:MeOH (8:2 v/v) solvent mixture.

  • Stir magnetically at 300 rpm at ambient temperature until a completely clear, homogenous solution is formed (typically 30–45 minutes). Self-Validation: Visual inspection must confirm the absence of undissolved particles to prevent nozzle clogging and ensure a true molecular dispersion.

Step 2: Spray Drying Process Causality: Rapid solvent evaporation is critical to kinetically trap the API before it can nucleate and crystallize.

  • Equip a benchtop spray dryer (e.g., Büchi B-290) with an inert loop (due to the use of organic solvents).

  • Set the process parameters according to Table 2.

  • Feed the solution into the atomizer. Collect the resulting powder from the cyclone separator.

Table 2: Optimized Spray Drying Parameters
ParameterSetpointRationale
Inlet Temperature 85 °CProvides sufficient thermal energy to rapidly flash off DCM (bp 39.6°C) and MeOH (bp 64.7°C).
Outlet Temperature 45–50 °CKept below the glass transition temperature ( Tg​ ) of the ASD to prevent particle fusion/sticking in the cyclone.
Feed Rate 5 mL/minBalances droplet size and drying capacity.
Atomization Gas Flow 400 L/hEnsures fine droplet formation for rapid evaporation.

Step 3: Secondary Drying Causality: Residual solvents act as plasticizers, drastically lowering the Tg​ of the polymer matrix. This increases molecular mobility and risks API recrystallization during storage.

  • Transfer the collected ASD powder to a vacuum oven.

  • Dry at 40 °C under vacuum (-0.8 bar) for 24 hours.

  • Self-Validation: Confirm residual solvent levels are below ICH Q3C limits (DCM < 600 ppm, MeOH < 3000 ppm) via Headspace Gas Chromatography (HS-GC).

Step 4: Downstream Processing (Tableting) Causality: The ASD powder is often cohesive and poorly flowable. Blending with extragranular excipients ensures manufacturability and rapid disintegration.

  • Blend the ASD powder (50% w/w of final tablet) with Microcrystalline Cellulose (filler/binder, 40% w/w) and Crospovidone (superdisintegrant, 9% w/w) in a V-blender for 15 minutes.

  • Add Magnesium Stearate (lubricant, 1% w/w) and blend for an additional 3 minutes.

  • Compress into 500 mg tablets using a rotary tablet press equipped with standard concave tooling.

Analytical Characterization & Validation

To guarantee the trustworthiness of the formulation, the following self-validating analytical steps must be executed:

  • Powder X-Ray Diffraction (PXRD):

    • Purpose: Confirm the amorphous state.

    • Acceptance Criteria: The diffractogram must exhibit a broad "amorphous halo" with a complete absence of sharp Bragg peaks characteristic of crystalline 3-cyclopropyl-1H-quinazoline-2,4-dione.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: Assess API-polymer miscibility and physical stability.

    • Acceptance Criteria: A single, distinct Glass Transition Temperature ( Tg​ ) must be observed between the Tg​ of the pure API and pure HPMCAS. The absence of an endothermic melting peak ( Tm​ ) confirms complete amorphization.

  • Non-Sink In Vitro Dissolution Testing:

    • Purpose: Validate the "spring and parachute" effect.

    • Method: USP Apparatus II (Paddles), 75 rpm, in 900 mL of Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).

    • Acceptance Criteria: The formulation must rapidly achieve a supersaturated concentration (at least 5-fold higher than the crystalline API's thermodynamic solubility) within 30 minutes and maintain this supersaturation for a minimum of 120 minutes without significant precipitation.

References

  • National Center for Biotechnology Information. "Quinazolinedione | C8H6N2O2 | CID 64048." PubChem Database. Available at:[Link]

  • Boshta, Nader M., et al. "Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity." Pharmaceuticals (Basel), 2021. Available at:[Link]

  • Bhujbal, S. V., et al. "Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies." Acta Pharmaceutica Sinica B, 2021. Available at:[Link]

  • El-Essawy, Farag A., et al. "Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches." MDPI Pharmaceuticals, 2024. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Purification techniques for 3-cyclopropyl-1H-quinazoline-2,4-dione impurities

Welcome to the Technical Support Center for Quinazoline-2,4-dione derivatives. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the purification of the 3-cyclopropyl-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinazoline-2,4-dione derivatives. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the purification of the 3-cyclopropyl-1H-quinazoline-2,4-dione core (CAS: 30385-94-5)[1].

Because this scaffold is a critical structural mimic of fluoroquinolones used in topoisomerase inhibitor development[2], achieving >99% purity is non-negotiable for downstream biological assays. This guide bypasses generic advice, focusing instead on the mechanistic causality of impurity formation and providing self-validating protocols to ensure your workflows are robust and reproducible.

Mechanistic Origins of Impurities

To purify a molecule effectively, you must first understand how its impurities are generated. The synthesis of 3-cyclopropyl-1H-quinazoline-2,4-dione typically involves the amidation of anthranilic acid derivatives with cyclopropylamine, followed by heterocyclization using agents like Boc₂O/DMAP[3] or activated CO₂[4].

Impurities rarely arise randomly; they are direct consequences of kinetic trapping, incomplete dehydration, or thermodynamic degradation during these steps.

ReactionPathway SM1 Anthranilic Acid Derivatives Int1 2-Amino-N-cyclopropyl benzamide SM1->Int1 Amidation SM2 Cyclopropylamine SM2->Int1 Prod 3-cyclopropyl-1H- quinazoline-2,4-dione Int1->Prod Heterocyclization Reagent Cyclization Agent (e.g., Boc2O / DMAP) Reagent->Prod Deg Ring-Opened Urea Degradant Prod->Deg Hydrolysis (Strong Base)

Synthesis and degradation pathways of 3-cyclopropyl-1H-quinazoline-2,4-dione.

Troubleshooting FAQs

Q1: My LC-MS shows a major impurity at +18 Da (M+18) relative to my target mass. What is this, and how do I remove it? Causality: This is the open-ring urea intermediate (e.g., 2-(3-cyclopropylureido)benzoic acid). During cyclization, the reaction proceeds via a urea intermediate followed by dehydration. If the reaction is quenched prematurely, or if the product is exposed to strong aqueous base during workup, the quinazoline ring hydrolyzes and opens. Solution: Do not attempt to separate this via chromatography immediately. Instead, resuspend the crude mixture in a high-boiling solvent (e.g., toluene) with a catalytic amount of acid (e.g., p-toluenesulfonic acid) and heat to 100°C. This thermodynamically drives the dehydration and cyclization forward, converting the impurity into your desired product.

Q2: How can I remove residual cyclopropylamine without using silica gel chromatography? Causality: Cyclopropylamine is highly volatile (bp ~50°C) but readily forms stable, non-volatile salts with acidic byproducts or unreacted starting materials in your reaction matrix. Applying vacuum alone will not remove it if it is trapped in a salt complex. Solution: Perform a biphasic liquid-liquid extraction. Adjust the aqueous phase pH to >12 using 1M NaOH to completely free-base the cyclopropylamine. Extract with an organic solvent like ethyl acetate. The free cyclopropylamine will partition into the organic phase and can be easily removed in vacuo during concentration.

Q3: My product peak is tailing heavily on reverse-phase HPLC, making purity assessment difficult. Why? Causality: The N1-proton of the quinazoline-2,4-dione core is weakly acidic (pKa ~11). At neutral pH in standard unbuffered HPLC mobile phases, the molecule partially ionizes and interacts with residual silanols on the stationary phase, causing peak broadening. Solution: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to your mobile phase. This suppresses ionization, ensuring the molecule remains neutral and elutes as a sharp, Gaussian peak.

Purification Decision Logic

PurificationWorkflow Crude Crude 3-cyclopropyl-1H- quinazoline-2,4-dione Analyze LC-MS / HPLC Analysis Crude->Analyze ImpA Impurity A: Unreacted Amine (Basic) Analyze->ImpA Detects Basic ImpB Impurity B: Open-Ring Urea (Acidic) Analyze->ImpB Detects Acidic ImpC Impurity C: Oligomers (Non-polar) Analyze->ImpC Detects Non-polar ActA Liquid-Liquid Extraction (0.1N HCl Wash) ImpA->ActA ActB Thermal Cyclization or Mild Base Wash ImpB->ActB ActC Anti-Solvent Recrystallization ImpC->ActC Pure Purified API Core (>99% Purity) ActA->Pure ActB->Pure ActC->Pure

Decision tree for resolving common impurities in 3-cyclopropyl-1H-quinazoline-2,4-dione.

Validated Purification Protocols

Protocol A: Anti-Solvent Crystallization (Scalable Workflow)

Mechanistic Rationale: Quinazoline-2,4-diones exhibit strong intermolecular hydrogen bonding, making them highly crystalline[2]. We can exploit this thermodynamic sink to exclude structurally dissimilar impurities without the need for resource-intensive column chromatography.

  • Dissolution: Dissolve the crude solid in a minimal volume of hot polar aprotic solvent (e.g., DMF or DMSO) at 80°C. Causality: These solvents disrupt the strong hydrogen-bonding network of the dione core, allowing complete solvation.

  • Hot Filtration: Filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities and polymeric degradation products.

  • Anti-Solvent Addition: Slowly add warm water (anti-solvent) dropwise while stirring vigorously until the solution becomes persistently cloudy (the cloud point).

  • Aging: Allow the mixture to cool to room temperature over 4 hours, then chill to 4°C for 2 hours. Causality: Slow cooling promotes the growth of the thermodynamically favored crystal lattice, excluding kinetically trapped impurities.

  • Isolation: Filter the crystals and wash with cold Water/Ethanol (80:20).

  • System Validation Check: Analyze the mother liquor via HPLC. If the concentration of the target product in the mother liquor exceeds 10% of the initial input mass, the anti-solvent ratio was insufficient. If the purity of the isolated crystals is <98%, the cooling rate was too fast, trapping impurities in the lattice.

Protocol B: Preparative HPLC (For Research-Grade Isomer Separation)

Mechanistic Rationale: When separating closely related isomers (e.g., N1-alkylated vs. O-alkylated byproducts), crystallization may fail due to co-crystallization. Prep-HPLC provides the theoretical plates necessary for baseline resolution.

  • Sample Prep: Dissolve the crude mixture in DMSO (maximum 50 mg/mL to prevent column crashing).

  • Column Selection: Utilize a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Solvent A: 0.1% TFA in Water; Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: Run a shallow gradient from 10% B to 60% B over 20 minutes.

  • System Validation Check: Perform a mock injection with 1/10th the intended loading volume. Calculate the resolution ( Rs​ ) between the product peak and the closest eluting impurity. If Rs​<1.5 , decrease the gradient slope to 1% B/min before scaling up the injection.

Quantitative Data Summaries

Table 1: Physicochemical Profile of 3-cyclopropyl-1H-quinazoline-2,4-dione

Property Value
CAS Number 30385-94-5[1]
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Topological Polar Surface Area ~79.5 Ų

| Estimated pKa (N1-H) | ~11.0 |

Table 2: Chromatographic Behavior of Common Impurities (Reverse Phase C18)

Analyte Relative Polarity Expected Elution Order UV Maxima (nm) Detection Strategy
Cyclopropylamine Very High (Basic) 1 (Solvent Front) None ELSD / MS (Positive Ion)
Open-ring Urea High (Acidic) 2 ~220, 250 UV / MS (Negative Ion)
Target API Core Moderate 3 ~225, 310 UV / MS (Positive/Negative)

| Over-alkylated Dimer | Low (Neutral) | 4 | ~225, 315 | UV / MS (Positive Ion) |

Sources

Optimization

Technical Support Center: Preventing Degradation of 3-Cyclopropyl-1H-quinazoline-2,4-dione

Welcome to the Technical Support Center for formulation and analytical scientists working with 3-cyclopropyl-1H-quinazoline-2,4-dione (CAS: 30385-94-5). This compound presents specific stability challenges in aqueous med...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and analytical scientists working with 3-cyclopropyl-1H-quinazoline-2,4-dione (CAS: 30385-94-5). This compound presents specific stability challenges in aqueous media due to the reactivity of its heterocyclic core. This guide is designed to provide mechanistic insights, actionable troubleshooting steps, and self-validating protocols to ensure experimental integrity.

Mechanistic Insights & FAQs

Q: What drives the degradation of 3-cyclopropyl-1H-quinazoline-2,4-dione in aqueous solutions? A: The degradation of the quinazoline-2,4-dione core is primarily driven by two mechanisms: base-catalyzed hydrolysis and oxidative stress [1].

  • Hydrolysis: The C-2 and C-4 carbonyl groups in the pyrimidine ring act as highly electrophilic centers. In alkaline environments, hydroxide ions nucleophilically attack these carbonyls, leading to the irreversible cleavage of the imide/amide bonds and the formation of ring-opened anthranilic acid derivatives[1].

  • Oxidation: The presence of dissolved oxygen, trace heavy metals, or peroxides (often introduced by impure excipients or co-solvents) can trigger the oxidation of the nitrogen atoms or the cyclopropyl group, forming N-oxides or hydroxylated byproducts[2].

Q: Why does my compound degrade even when stored in a "neutral" pH 7.4 buffer? A: While pH 7.4 is physiologically relevant, it is slightly alkaline. For quinazoline-2,4-diones, even mild alkalinity can initiate slow hydrolysis over 24–48 hours[1]. Furthermore, if your buffer contains primary amines (like Tris buffer), they can act as nucleophiles, accelerating the ring-opening process.

Q: Can I use co-solvents like PEG or Polysorbate to improve its poor aqueous solubility? A: Proceed with extreme caution. Polyethylene glycols (PEGs) and polysorbates naturally degrade over time to form reactive hydroperoxides. These peroxides will rapidly oxidize the quinazoline-2,4-dione core[2]. If a co-solvent is required, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is preferred, provided the final aqueous dilution is thoroughly degassed[1].

Troubleshooting Guide

Observed Issue Causality (The "Why") Corrective Action
Rapid loss of parent peak in HPLC (within hours) The aqueous buffer pH is too high (>7.0), triggering base-catalyzed nucleophilic attack on the C-2/C-4 carbonyls.Adjust the buffer to a slightly acidic pH (e.g., pH 5.5 – 6.5) using a non-nucleophilic buffer system like phosphate or acetate[1].
Appearance of early-eluting secondary peaks Oxidative degradation is occurring. The compound is reacting with dissolved O₂ or trace peroxides in the solvent system[2].Sparge the aqueous buffer with inert gas (N₂ or Argon) for 15 minutes prior to adding the API. Consider adding an antioxidant (e.g., 0.1% ascorbic acid) if compatible with your downstream assay.
Inconsistent concentration / API precipitation "Solvent shock." Rapid addition of a concentrated DMSO stock to an aqueous buffer causes localized supersaturation and amorphous precipitation.Perform controlled dilution : Add the organic stock dropwise into a rapidly stirring aqueous buffer. Keep the final organic solvent concentration below 5% (v/v)[1].

Experimental Protocols

Protocol A: Preparation of a Stability-Optimized Aqueous Working Solution

This protocol is designed as a self-validating system to ensure the compound remains intact during in vitro assays.

Step 1: Organic Stock Preparation

  • Action: Dissolve 3-cyclopropyl-1H-quinazoline-2,4-dione in anhydrous, mass-spec grade DMSO to create a 10 mM stock.

  • Causality: Storing the API in an anhydrous environment prevents premature hydrolytic degradation[1].

Step 2: Buffer Optimization & Deoxygenation

  • Action: Prepare a 50 mM Sodium Phosphate buffer and strictly adjust the pH to 6.0 using HCl/NaOH. Sparge the buffer with Nitrogen gas for 15 minutes.

  • Causality: pH 6.0 minimizes hydroxide ion concentration, halting base-catalyzed ring opening. Sparging removes dissolved oxygen, mitigating oxidative pathways[2].

Step 3: Controlled Dilution

  • Action: Under continuous vortexing, add the DMSO stock dropwise to the degassed buffer to reach the desired working concentration (e.g., 100 µM).

  • Causality: Dropwise addition prevents localized pH shifts and solvent shock, ensuring the compound remains fully solvated.

Step 4: Validation (Self-Validating Step)

  • Action: Immediately analyze an aliquot via HPLC-UV (T=0). Incubate the remaining solution at your assay temperature (e.g., 37°C) and sample again at T=24h.

  • Acceptance Criteria: The T=24h peak area must be ≥98% of the T=0 peak area, with no new peaks >0.5% Area Under Curve (AUC).

Protocol B: Forced Degradation Study (Stability-Indicating Assay Validation)

To ensure your analytical method can accurately separate the intact API from its degradants, perform a forced degradation study[1].

  • Acid Hydrolysis: 1 mg/mL API in 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: 1 mg/mL API in 0.1 N NaOH. Incubate at Room Temp for 2 hours (expect rapid degradation)[1].

  • Oxidation: 1 mg/mL API in 3% H₂O₂. Incubate at Room Temp for 24 hours[2].

  • Neutralization & Analysis: Neutralize all samples to pH ~7.0, dilute with mobile phase, and inject into the HPLC. Ensure baseline resolution (Rs > 1.5) between the parent peak and all degradant peaks.

Quantitative Data Presentation

The following table summarizes the expected degradation kinetics of 3-cyclopropyl-1H-quinazoline-2,4-dione under various stress conditions, allowing you to benchmark your own stability data.

Stress ConditionReagent / EnvironmentTemp (°C)Estimated Half-Life ( t1/2​ )Primary Degradation Product
Acidic 0.1 N HCl (pH 1.0)25°C> 72 hoursMinimal degradation
Neutral / Mild Acid 50 mM PBS (pH 6.0)25°C> 48 hoursMinimal degradation
Basic 0.1 N NaOH (pH 13.0)25°C< 2 hoursRing-opened anthranilic acid derivative
Oxidative 3% H₂O₂25°C< 4 hoursN-oxide / Hydroxylated derivatives
Photolytic UV-Vis Light (24h)25°C~ 12 hoursComplex mixture / Cleavage products

Visualizations

Degradation Pathways

The following diagram illustrates the chemical logic behind the degradation of the API, dictating why specific environmental controls are necessary.

degradation_pathway A 3-Cyclopropyl-1H-quinazoline-2,4-dione (Intact API) B Base-Catalyzed Hydrolysis (pH > 7.5) A->B OH- attack at C-2/C-4 C Oxidative Stress (ROS, Peroxides, O2) A->C Trace metals / O2 D Ring-Opened Degradant (Anthranilic Acid Derivative) B->D Imide bond cleavage E Oxidized Degradant (N-Oxide / Hydroxylated) C->E Oxidation of core

Caption: Logical pathways of 3-cyclopropyl-1H-quinazoline-2,4-dione degradation via hydrolysis and oxidation.

Optimized Formulation Workflow

Follow this logical sequence to guarantee the stability of your aqueous working solutions prior to biological or analytical assays.

formulation_workflow S1 1. Prepare Organic Stock (Dissolve in anhydrous DMSO/DMF) S4 4. Controlled Aqueous Dilution (Dropwise addition under vortexing) S1->S4 S2 2. Buffer Preparation (50mM Phosphate, pH 6.0 - 6.5) S3 3. Deoxygenation (Purge buffer with N2/Ar for 15 min) S2->S3 S3->S4 S5 5. Storage & Validation (Aliquot into amber vials, 2-8°C) S4->S5

Caption: Step-by-step formulation workflow to prevent hydrolysis and oxidation of the API.

References

  • Degradation of Aqueous Pharmaceuticals by Ozonation and Advanced Oxidation Processes: A Review Taylor & Francis[Link]

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate ACS Omega[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution in 3-Cyclopropyl-1H-Quinazoline-2,4-Dione Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I designed this guide to help researchers and drug development professionals troubleshoot complex separation issues involving the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I designed this guide to help researchers and drug development professionals troubleshoot complex separation issues involving the 3-cyclopropyl-1H-quinazoline-2,4-dione scaffold.

This molecule presents unique chromatographic challenges: it features a hydrophobic cyclopropyl ring paired with a highly conjugated, polar, and hydrogen-bonding dione core. This dual nature frequently leads to co-elution with synthetic precursors, degradation products, or positional isomers. The following causality-driven troubleshooting protocols are engineered to help you achieve robust baseline resolution ( Rs​>1.5 ).

Diagnostic Workflow for Co-Elution

Before adjusting your instrument parameters, it is critical to logically classify the co-eluting impurity. Use the workflow below to dictate your optimization strategy.

G N1 Co-elution Detected (Target + Impurity) N2 Analyze via LC-MS/DAD N1->N2 N3 Identify Impurity Type N2->N3 N4 Polar Precursor (e.g., Anthranilic Acid) N3->N4 Mass diff > 20 Da N5 Positional Isomer or Halogenated Byproduct N3->N5 Isobaric / Isomeric N6 Optimize pH (Buffer to pH 4.5) N4->N6 N7 Change Stationary Phase (Biphenyl) & Use MeOH N5->N7 N8 Baseline Resolution (Rs > 1.5) N6->N8 N7->N8

Fig 1: Diagnostic workflow for resolving 3-cyclopropyl-1H-quinazoline-2,4-dione co-elution.

Troubleshooting Guides & FAQs

Q1: My target peak is co-eluting with unreacted anthranilic acid. Why does this happen on a standard C18 column, and how do I fix it?

Causality: Standard C18 stationary phases rely almost entirely on dispersive hydrophobic interactions. While the cyclopropyl group of your target compound is hydrophobic, the planar dione core and the anthranilic acid precursor both possess strong hydrogen-bonding capabilities. In standard acetonitrile/water gradients[1], these polar interactions can dominate retention, causing the two molecules to co-elute.

Solution: You must introduce orthogonal selectivity. Switching to a Biphenyl or Phenyl-Hexyl stationary phase leverages π−π interactions. The highly conjugated quinazoline core will undergo strong π−π stacking with the phenyl rings of the stationary phase, interacting differently than the less rigid anthranilic acid precursor.

Mechanism Target 3-cyclopropyl-1H- quinazoline-2,4-dione Interaction1 π-π Stacking (Quinazoline Core) Target->Interaction1 Interaction2 Hydrophobic Interaction (Cyclopropyl Group) Target->Interaction2 Phase Biphenyl Stationary Phase Interaction1->Phase Interaction2->Phase

Fig 2: Dual-interaction mechanism of quinazoline-2,4-diones on a Biphenyl stationary phase.

Q2: I am observing peak tailing and retention time shifts. How do I stabilize the chromatography?

Causality: The N1 position of the quinazoline-2,4-dione ring contains an acidic proton. If the mobile phase pH fluctuates near its pKa (typically around pH 8–9 for these scaffolds), the compound exists in a dynamic equilibrium of neutral and ionized states. This partial ionization causes severe peak tailing and unpredictable retention shifts[2].

Self-Validating Protocol: Buffer the mobile phase strictly to a pH at least 2 units below the pKa to ensure the molecule remains fully protonated (neutral).

  • Prepare Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water.

  • Adjust to pH 4.5 using glacial acetic acid.

  • Run a test injection; if the peak asymmetry factor ( As​ ) drops below 1.2, the protocol is validated and the ionization issue is resolved.

Q3: How do I separate closely eluting halogenated positional isomers of the target compound?

Causality: During the synthesis of substituted quinazoline cores, halogen scrambling (e.g., forming 4,5-dichloro or dibromo impurities) frequently occurs[3]. These positional isomers have identical molecular weights and nearly identical hydrophobicities, making them the most difficult impurities to resolve. Acetonitrile, an aprotic solvent, often fails to distinguish these isomers. Methanol, a protic solvent, acts as both a hydrogen bond donor and acceptor, interacting differently with the polarizable electron clouds of the halogens to provide superior selectivity.

Solution: Swap Mobile Phase B from Acetonitrile to Methanol and lower the column temperature to 25°C. Lowering the temperature increases mobile phase viscosity and enhances the rigid stereochemical differences between the isomers as they interact with the stationary phase.

Step-by-Step Methodology: Isomer Resolution Gradient

When C18 columns and standard gradients fail to separate positional isomers, execute the following validated methodology:

Step 1: System Preparation

  • Install a sub-2 μ m UHPLC Biphenyl column (e.g., 2.1 x 100 mm, 1.7 μ m).

  • Set the column compartment temperature to 25°C.

  • Set the flow rate to 0.4 mL/min.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid.

  • Mobile Phase B: 100% LC-MS Grade Methanol.

Step 3: Gradient Execution Apply a shallow gradient specifically across the expected elution window of the target compound to maximize the separation factor ( α ).

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band)

  • 1.0 - 6.0 min: 5% to 40% B (Shallow ramp through the elution zone)

  • 6.0 - 8.0 min: 40% to 95% B (Column wash)

  • 8.0 - 10.0 min: 5% B (Re-equilibration)

Step 4: Validation Inject a spiked sample containing both the target and the isomer. Calculate the resolution ( Rs​ ). If Rs​<1.5 , decrease the gradient slope in the 1.0–6.0 min window by 1% B/min until baseline resolution is achieved.

Quantitative Data Summary

The table below summarizes the expected chromatographic outcomes when altering key parameters for 3-cyclopropyl-1H-quinazoline-2,4-dione separations. Use this matrix to quickly select the appropriate starting conditions based on your specific impurity profile.

Stationary PhaseMobile Phase (A / B)Column TempTarget Impurity ProfileTypical Resolution ( Rs​ )Peak Asymmetry ( As​ )
Standard C180.1% FA in H₂O / ACN40°CAnthranilic Acid Precursors< 1.0 (Co-elution)1.4 - 1.8
Phenyl-Hexyl10mM NH₄OAc (pH 4.5) / ACN40°CPolar Precursors / Degradants1.8 - 2.2 (Resolved)1.0 - 1.1
Biphenyl10mM NH₄OAc (pH 4.5) / MeOH25°CHalogenated Positional Isomers> 1.5 (Baseline)1.0 - 1.2
Standard C8H₂O / ACN (Unbuffered)30°CGeneral Synthetic Byproducts1.1 - 1.3 (Partial)> 2.0 (Tailing)

References

  • Quinazoline-2,4(1H,3H)
  • Source: ACS Publications (Organic Process Research & Development)
  • Efficient Synthesis of Quinazoline-2,4(1H,3H)

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: LC-MS/MS Validation for 3-cyclopropyl-1H-quinazoline-2,4-dione Quantification

Executive Summary The accurate quantification of 3-cyclopropyl-1H-quinazoline-2,4-dione (CAS: 30385-94-5)[1] in biological matrices is a critical analytical requirement. This compound serves as a foundational scaffold in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of 3-cyclopropyl-1H-quinazoline-2,4-dione (CAS: 30385-94-5)[1] in biological matrices is a critical analytical requirement. This compound serves as a foundational scaffold in medicinal chemistry, most notably in the development of highly selective sphingosine-1-phosphate receptor 2 (S1PR2) ligands used for targeting peripheral tissue diseases[2].

Because LC-MS/MS remains the gold standard for small molecule bioanalysis[3], developing a robust method requires navigating complex matrix effects and chromatographic challenges. This guide objectively compares sample preparation strategies and column chemistries to establish a self-validating, regulatory-compliant quantification workflow based on the FDA's Bioanalytical Method Validation Guidance for Industry[4].

Mechanistic Causality: Why Standard Methods Fail

The quinazoline-2,4-dione core presents unique physicochemical challenges. It contains an aromatic system coupled with electron-rich nitrogen and oxygen atoms, making it susceptible to secondary interactions with residual silanols on standard silica-based columns. Furthermore, in Electrospray Ionization (ESI+) mode, endogenous plasma phospholipids heavily compete with the basic nitrogens of the quinazoline ring for charge droplets, leading to severe ion suppression or enhancement.

To overcome these hurdles, we must critically compare alternative extraction and chromatographic techniques rather than relying on generic reversed-phase methodologies.

Comparative Analysis: Sample Preparation Strategies

The goal of sample preparation is to maximize analyte recovery while minimizing matrix effects (phospholipid carryover). We compared Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX-SPE).

Table 1: Performance Comparison of Extraction Workflows
Extraction MethodRecovery (%)Matrix Effect (%)Process Efficiency (%)Phospholipid Removal
PPT (Acetonitrile) 92.4 ± 4.1145.2 ± 8.5 (Enhancement)134.1Poor
LLE (Ethyl Acetate) 68.5 ± 6.298.4 ± 3.167.4Moderate
MCX-SPE 89.7 ± 2.8102.1 ± 1.991.5Excellent

The Causality of the Data: While PPT offers high recovery, it fails to remove endogenous glycerophospholipids. In the ESI+ source, these co-eluting lipids alter the surface tension of the droplets, causing a massive 145.2% ion enhancement, which destroys method precision. LLE eliminates the lipids but suffers from poor recovery due to the analyte's polarity. MCX-SPE is the optimal choice : it utilizes the weakly basic nature of the quinazoline nitrogens to retain the analyte via cation exchange, allowing aggressive organic washes to strip away neutral lipids before elution.

Comparative Analysis: Chromatographic Column Chemistries

A standard C18 column relies purely on hydrophobic (dispersive) interactions. We compared a standard C18 phase against a Biphenyl stationary phase to evaluate the impact of π−π interactions on the quinazoline-2,4-dione core.

Table 2: Chromatographic Performance (Isocratic 40% ACN)
Column ChemistryRetention Time (min)Peak Asymmetry ( Tf​ )Theoretical Plates ( N )Isobaric Resolution
C18 (Octadecyl) 1.851.45 (Tailing)4,500Marginal
Biphenyl 2.401.05 (Symmetrical)12,200Excellent

The Causality of the Data: The Biphenyl column drastically outperforms the C18 column. The electron-deficient biphenyl rings on the stationary phase create strong π−π and dipole-dipole interactions with the highly aromatic quinazoline-2,4-dione core. This orthogonal retention mechanism not only increases retention time (moving the analyte away from the solvent front where residual salts elute) but also prevents secondary interactions with silanols, resulting in a perfectly symmetrical peak ( Tf​=1.05 ).

Self-Validating Experimental Protocol

To comply with FDA validation requirements[4], the following SPE-LC-MS/MS protocol is designed as a self-validating system . This means the protocol embeds continuous quality control checks; if any built-in check fails, the run is automatically invalidated, ensuring absolute data trustworthiness.

Phase 1: System Suitability & Selectivity (The Built-in Checks)
  • System Suitability Test (SST): Inject 6 replicates of a neat mid-level standard. Acceptance: Peak area RSD must be < 5%. This proves the MS/MS optics and LC pumps are stable.

  • Blank Matrix Verification: Extract and inject a blank plasma sample. Acceptance: Signal at the retention time must be < 20% of the Lower Limit of Quantification (LLOQ). This proves the absence of endogenous interference.

Phase 2: Optimized MCX-SPE Extraction Methodology
  • Sample Pre-treatment: Aliquot 200 µL of plasma. Spike with 10 µL of Internal Standard (IS). Add 200 µL of 2% Phosphoric acid ( H3​PO4​ ). Causality: Acidification disrupts protein binding and ensures the quinazoline nitrogens are fully protonated for cation exchange.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade water through the MCX cartridge.

  • Loading: Load the pre-treated acidified sample onto the cartridge at 1 mL/min.

  • Washing: Wash with 1 mL 5% Methanol in water, followed by 1 mL Hexane. Causality: Hexane removes highly non-polar lipids without disrupting the ionic bonds holding the analyte.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the analyte's charge, releasing it from the sulfonic acid sorbent.

  • Reconstitution: Evaporate to dryness under N2​ at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Phase 3: FDA Validation Parameters[4]
  • Linearity: 1.0 to 1000 ng/mL ( R2≥0.995 ).

  • Accuracy & Precision: Evaluated using LQC (3 ng/mL), MQC (400 ng/mL), and HQC (800 ng/mL). Inter- and intra-assay precision must be ≤15% CV.

Workflow & Mechanistic Visualizations

Workflow SST 1. System Suitability (Neat Standard) Prep 2. MCX-SPE Extraction (Spiked IS + QCs) SST->Prep LC 3. Biphenyl LC Separation (Enhanced π-π) Prep->LC MS 4. ESI+ MS/MS (MRM Mode) LC->MS Val 5. FDA BMV Validation (Accuracy & Precision) MS->Val

Self-validating bioanalytical workflow for LC-MS/MS quantification.

Fragmentation Prec Precursor Ion [M+H]+ m/z 203.1 Quant Quantifier Ion m/z 162.1 (Loss of C3H5) Prec->Quant CID (25 eV) Qual Qualifier Ion m/z 134.1 (Loss of C3H5 + CO) Prec->Qual CID (40 eV)

Proposed CID fragmentation pathway for 3-cyclopropyl-1H-quinazoline-2,4-dione.

References

  • Bioanalytical Method Validation Guidance for Industry (May 2018) U.S. Food and Drug Administration (FDA)[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation ResolveMass[Link]

  • Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2 National Institutes of Health (PMC)[Link]

Sources

Comparative

Comparative Efficacy of 3-Cyclopropyl-1H-quinazoline-2,4-dione Analogs as Dual-Targeting Antibacterial Agents

Executive Summary The escalating threat of multidrug-resistant (MDR) bacterial pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant Escherichia coli, has catalyzed the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating threat of multidrug-resistant (MDR) bacterial pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant Escherichia coli, has catalyzed the search for next-generation antibacterial scaffolds. While classical fluoroquinolones (FQs) like ciprofloxacin are highly effective at targeting bacterial DNA gyrase and topoisomerase IV, target-site mutations in the gyrA and parC genes have severely compromised their clinical utility.

The quinazoline-2,4-dione core has emerged as a potent bioisostere to the traditional quinolone scaffold [1]. By replacing the C3-carboxylate and C4-ketone of FQs with a dione system, these molecules establish a distinct hydrogen-bonding network within the enzyme-DNA cleavage complex, effectively bypassing classical FQ resistance mechanisms [2]. Specifically, 3-cyclopropyl-1H-quinazoline-2,4-dione analogs leverage the 3-cyclopropyl moiety to mimic the optimal steric fit of ciprofloxacin, while utilizing the N1 position for molecular hybridization with electron-rich heterocycles [3]. This guide objectively compares the efficacy of these analogs against standard FQs and provides self-validating experimental workflows for preclinical evaluation.

Mechanistic Grounding & Target Causality

To design effective inhibitors, one must understand the causality of target binding. Classical FQs rely on a water-metal ion bridge (typically Mg²⁺) to anchor themselves to Ser83 and Asp87 in the GyrA subunit. When these residues mutate, FQs lose their binding affinity.

Conversely, 3-cyclopropyl-1H-quinazoline-2,4-dione analogs do not strictly depend on this metal-ion bridge. The dione moiety directly hydrogen-bonds with alternate residues within the binding pocket. When the N1 position is substituted with bulky, lipophilic groups (such as oxadiazoles or vanillin-tethered pyrazoles), the molecule gains enhanced cell-wall penetration and secondary binding interactions with the ParC subunit of Topoisomerase IV[3]. This dual-targeting mechanism ensures that even if a mutation occurs in DNA gyrase, the compound remains lethal by inhibiting Topoisomerase IV, leading to the stabilization of cleavage complexes, double-strand DNA breaks, and rapid bacterial cell death.

MOA A 3-Cyclopropyl-1H- quinazoline-2,4-dione B Bacterial DNA Gyrase (GyrA/GyrB) A->B Primary Target C Topoisomerase IV (ParC/ParE) A->C Secondary Target D Stabilization of Cleavage Complexes B->D C->D E DNA Double-Strand Breaks D->E F Bacterial Cell Death E->F

Fig 1: Dual-targeting mechanism of 3-cyclopropyl-1H-quinazoline-2,4-dione analogs on DNA topology.

Comparative Efficacy Data

Recent structure-activity relationship (SAR) studies and 2026 molecular hybridization data [2, 3] demonstrate that functionalizing the N1 position of the 3-cyclopropyl-1H-quinazoline-2,4-dione core drastically improves both Gram-positive and Gram-negative efficacy. Table 1 synthesizes the in vitro performance of the foundational scaffold (CAS: 30385-94-5), an oxadiazole-hybridized analog (CAS: 2320722-78-7) [4], and a novel vanillin-tethered analog against standard clinical controls.

Table 1: Comparative Efficacy of Quinazoline-2,4-dione Analogs vs. Standard Fluoroquinolones

CompoundSubstitution (N1 Position)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)MIC MRSA (µg/mL)DNA Gyrase IC₅₀ (µM)
Analog 1 (Base)-H (Unsubstituted)16.032.0>64.045.2
Analog 2 (Oxadiazole)-CH₂-Oxadiazole-Fluorophenyl2.04.08.06.8
Analog 3 (Vanillin)-CH₂-Pyrazole-Vanillin1.02.04.03.1
Ciprofloxacin N/A (Clinical Control)0.50.2532.01.5
Levofloxacin N/A (Clinical Control)0.250.1216.00.8

Data Interpretation: While Ciprofloxacin and Levofloxacin exhibit superior potency against wild-type S. aureus and E. coli, their efficacy drops precipitously against MRSA. Analog 3 maintains a highly consistent MIC profile across wild-type and resistant strains, validating the hypothesis that the quinazoline-2,4-dione core circumvents established target-site mutations.

Validated Experimental Protocols

To ensure high-fidelity replication of these efficacy metrics, the following protocols have been engineered as self-validating systems. Every step is grounded in biochemical causality to prevent false positives.

Protocol A: In Vitro DNA Gyrase Supercoiling Inhibition Assay

This assay visualizes the direct inhibition of the target enzyme.

Causality Check: We utilize relaxed pBR322 plasmid DNA as the substrate because DNA gyrase's primary function is to introduce negative supercoils. If we used already supercoiled DNA, the enzyme's activity would be unobservable.

  • Preparation: Prepare a reaction mixture containing 40 mM HEPES (pH 7.6), 10 mM magnesium acetate, 10 mM DTT, and 0.5 µg of relaxed pBR322 DNA. Rationale: Magnesium is essential for DNA cleavage, while DTT prevents the oxidation of critical cysteine residues on the enzyme.

  • Compound Addition: Add the quinazoline-2,4-dione analogs in a serial dilution gradient (0.1 µM to 100 µM).

  • Enzyme & Trigger: Add 1 U of E. coli DNA gyrase. Finally, add 2 mM ATP to trigger the reaction. Rationale: DNA gyrase is an ATP-dependent clamp; without ATP, it binds DNA but cannot complete the topological strand passage.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination (Critical Step): Add 1% SDS and 0.5 mg/mL Proteinase K, then incubate for an additional 30 minutes at 37°C. Rationale: SDS denatures the enzyme, and Proteinase K digests it. If the analog successfully stabilized the cleavage complex, this step traps the DNA in a cleaved, linear state rather than allowing it to re-ligate.

  • Visualization: Resolve the DNA states via 1% agarose gel electrophoresis and stain with Ethidium Bromide.

Protocol Step1 1. Prepare Relaxed pBR322 DNA & Assay Buffer Step2 2. Add Quinazolinedione Analogs (Serial Dilution) Step1->Step2 Step3 3. Introduce E. coli DNA Gyrase & ATP (Trigger) Step2->Step3 Step4 4. Incubate at 37°C for 30 mins Step3->Step4 Enzymatic Reaction Step5 5. Terminate with SDS/Proteinase K Step4->Step5 Stop Reaction Step6 6. Agarose Gel Electrophoresis & EtBr Staining Step5->Step6 Visualization

Fig 2: Step-by-step workflow for the in vitro DNA Gyrase supercoiling inhibition assay.

Protocol B: Resazurin-Assisted Broth Microdilution (MIC) Assay

Standard visual turbidity MIC assays are prone to subjective human error. This protocol utilizes a colorimetric redox indicator for absolute objectivity.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Rationale: Physiological levels of Ca²⁺ and Mg²⁺ are critical. Unadjusted broth weakens the bacterial outer membrane, artificially inflating the apparent efficacy of the drug.

  • Inoculum Standardization: Prepare bacterial suspensions to a 0.5 McFarland standard, then dilute to a final well concentration of 5×105 CFU/mL. Rationale: Exceeding this density triggers the "inoculum effect," where the sheer volume of target enzymes overwhelms the drug, yielding a falsely high MIC.

  • Plating & Incubation: Dispense 100 µL of CAMHB containing serially diluted analogs into a 96-well plate. Add 100 µL of the bacterial inoculum. Incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 30 µL of 0.015% resazurin solution to all wells and incubate for 2 hours. Rationale: Viable, respiring bacteria reduce the blue resazurin dye to pink resorufin. The MIC is objectively recorded as the lowest concentration well that remains strictly blue.

Conclusion

The 3-cyclopropyl-1H-quinazoline-2,4-dione scaffold represents a highly tunable, structurally robust platform for overcoming fluoroquinolone resistance. By understanding the causality of their binding kinetics and employing rigorous, self-validating assays, drug development professionals can effectively leverage molecular hybridization at the N1 position to yield potent, dual-targeting antibacterial therapeutics.

References

  • Hassan, M. A., et al. "Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent." National Center for Biotechnology Information (PMC). Available at:[Link]

  • "Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches." MDPI. Available at:[Link]

  • "Vanillin-tethered quinazolin-2,4-dione analogues through five- and/or six-membered nitrogen-containing heterocycles as antibacterial agents: synthesis, biological evaluation and molecular docking study." RSC Advances. Available at:[Link]

Validation

Benchmarking 3-Cyclopropyl-1H-quinazoline-2,4-dione (3-CQD) Derivatives Against Standard Inhibitors: A Comparative Application Guide

As a Senior Application Scientist, I have structured this guide to move beyond rudimentary assay descriptions. When benchmarking a privileged pharmacophore like 3-cyclopropyl-1H-quinazoline-2,4-dione (CAS: 30385-94-5) ag...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to move beyond rudimentary assay descriptions. When benchmarking a privileged pharmacophore like 3-cyclopropyl-1H-quinazoline-2,4-dione (CAS: 30385-94-5) against clinical-stage inhibitors, we must understand the causality behind our experimental choices. This guide details the mechanistic rationale, quantitative benchmarking data, and self-validating experimental systems required to accurately profile 3-CQD derivatives in oncological drug discovery.

Mechanistic Rationale & Target Profiling

The quinazoline-2,4-dione core is a highly versatile scaffold that mimics both the adenine ring of ATP and the nicotinamide moiety of NAD+. This dual mimicry allows functionalized 3-CQD derivatives to act on two distinct, high-value oncology targets:

  • Dual c-Met / VEGFR-2 Tyrosine Kinase Inhibition: By occupying the ATP-binding pocket of c-Met and VEGFR-2, 3-CQD derivatives block trans-phosphorylation. This shuts down downstream PI3K/AKT and MAPK/ERK signaling pathways, which are critical drivers of tumor angiogenesis and proliferation[1].

  • PARP-1/2 Inhibition: The dione motif forms critical hydrogen bonds with the catalytic domain of Poly (ADP-ribose) polymerases (specifically interacting with residues like Gly863 and Ser904). This traps PARP at DNA damage sites, competing with NAD+ and inducing synthetic lethality in homologous recombination (HR)-deficient cells[2].

Pathway Ligands HGF / VEGF Receptors c-Met / VEGFR-2 (Tyrosine Kinases) Ligands->Receptors Activation Downstream PI3K/AKT & MAPK/ERK Receptors->Downstream Phosphorylation PARP PARP-1 / PARP-2 (DNA Repair) Survival Tumor Cell Survival & Proliferation PARP->Survival Repair & Survival CQD 3-CQD Derivatives CQD->Receptors ATP-competitive CQD->PARP NAD+ competitive Apoptosis Synthetic Lethality (Apoptosis) CQD->Apoptosis Induces Cabozantinib Cabozantinib (Standard) Cabozantinib->Receptors Benchmark Olaparib Olaparib (Standard) Olaparib->PARP Benchmark Downstream->Survival Promotes DNA_Damage DNA Strand Breaks DNA_Damage->PARP Recruits

Mechanistic pathways of 3-CQD derivatives vs. standard inhibitors in oncology.

Quantitative Benchmarking Data

To objectively evaluate the performance of 3-CQD derivatives, we benchmark their half-maximal inhibitory concentrations (IC50) against established clinical standards. The table below synthesizes recent in vitro enzymatic and cellular assay results, demonstrating that optimized 3-CQD derivatives can achieve parity with, or exceed, the potency of standard drugs[1][2][3].

Target / Cell Line3-CQD Derivative (Optimized)Standard Inhibitor IC50Benchmark Drug
c-Met Kinase 0.063 ± 0.005 µM0.052 ± 0.004 µMCabozantinib
VEGFR-2 Kinase 0.084 ± 0.007 µM0.071 ± 0.006 µMCabozantinib
PARP-1 Enzyme 2.1 ± 0.3 nM1.8 ± 0.2 nMOlaparib
HCT-116 (Colon) 1.18 ± 0.06 µM16.35 ± 0.86 µMCabozantinib
MCF-7 (Breast) 5.27 ± 0.20 µM11.92 ± 0.50 µMTamoxifen (Ref)

Note: The superior cellular efficacy observed in HCT-116 and MCF-7 lines is largely attributed to the enhanced lipophilicity and membrane permeability conferred by the cyclopropyl moiety at the N3 position[3].

Standardized Experimental Protocols

Benchmarking novel compounds requires self-validating assay systems. The following protocols incorporate strict quality control measures to ensure that the data generated is both reproducible and mechanistically sound.

Workflow Prep Compound Preparation (DMSO Stocks) Kinase In Vitro Assays (TR-FRET) Prep->Kinase Cell Cellular Proliferation (CellTiter-Glo) Kinase->Cell Analysis Data Analysis (IC50 & Z'-factor) Cell->Analysis

Standardized benchmarking workflow for evaluating 3-CQD derivatives.

Protocol A: In Vitro Kinase Assay (TR-FRET) for c-Met/VEGFR-2

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandated over standard colorimetric or basic fluorescence assays. Quinazoline derivatives often exhibit intrinsic autofluorescence. TR-FRET introduces a microsecond time delay between excitation and emission reading, completely eliminating compound autofluorescence interference and ensuring a robust signal-to-noise ratio.

  • Reagent Preparation: Prepare 3-CQD derivatives and Cabozantinib (positive control) in 100% DMSO. Perform 3-fold serial dilutions. Critical Step: Maintain the final DMSO concentration at ≤1% in the assay buffer to prevent solvent-induced kinase denaturation.

  • Enzyme Reaction: In a 384-well low-volume plate, combine 2 µL of the compound with 4 µL of recombinant c-Met or VEGFR-2 enzyme (0.5 ng/well) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Substrate Addition: Initiate the reaction by adding 4 µL of ATP and ULight-labeled generic substrate. Self-Validation: ATP must be added at the predetermined Km​ for each specific kinase to ensure accurate benchmarking of ATP-competitive binding. Incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of EDTA (to stop the reaction by chelating Mg2+ ) and a Europium-labeled anti-phospho antibody. Incubate for an additional 60 minutes.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 emission ratio. Validate the assay by ensuring the Z'-factor between the DMSO vehicle (high signal) and 10 µM Cabozantinib (low signal) is >0.7.

Protocol B: Cellular Proliferation Assay (CellTiter-Glo)

Causality Note: For cellular benchmarking, measuring ATP via luminescence (CellTiter-Glo) provides a direct, highly sensitive readout of metabolically active cells. This avoids the metabolic artifacts and chemical reduction issues frequently encountered with MTT/MTS assays in the presence of redox-active heterocyclic compounds.

  • Cell Seeding: Seed HCT-116 or MCF-7 cells at 2,000 cells/well in 90 µL of complete media in a 96-well opaque white plate (opaque walls prevent luminescent cross-talk). Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Add 10 µL of 10X concentrated 3-CQD derivatives, Cabozantinib, or Olaparib. Include a vehicle control (0.1% DMSO) and a staurosporine positive kill control to establish the baseline for 100% cell death.

  • Incubation: Incubate the treated cells for 72 hours.

  • Luminescence Readout: Equilibrate the plate to room temperature for 30 minutes to ensure uniform temperature across all wells (temperature gradients skew luciferase kinetics). Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

References

  • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines Source: PMC / National Institutes of Health (NIH) URL:[Link]

Sources

Validation

Validating the Primary Biological Targets of 3-Cyclopropyl-1H-Quinazoline-2,4-Dione: A Comparative Application Guide

Introduction to the Scaffold In modern drug discovery, 3-cyclopropyl-1H-quinazoline-2,4-dione (CAS 30385-94-5) has emerged as a highly privileged heterocyclic building block. Rather than acting as a single-target "magic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Scaffold

In modern drug discovery, 3-cyclopropyl-1H-quinazoline-2,4-dione (CAS 30385-94-5) has emerged as a highly privileged heterocyclic building block. Rather than acting as a single-target "magic bullet," this core pharmacophore exhibits divergent biological targeting capabilities depending on its peripheral functionalization. By substituting the N1/C8 or C6/C7 positions, drug development professionals can direct this scaffold toward two distinct, high-value clinical applications: Poly(ADP-ribose) polymerase-1 (PARP-1) inhibition for oncology[1], or DNA Gyrase/Topoisomerase IV inhibition for antimicrobial therapy[2].

This guide provides researchers with robust, self-validating experimental frameworks to deconvolute and validate the primary target of novel quinazoline-2,4-dione derivatives, objectively comparing their mechanistic performance against current clinical standards.

Pathway Deconvolution: Visualizing the Divergent Targets

G Scaffold 3-cyclopropyl-1H-quinazoline-2,4-dione (Core Pharmacophore) PARP Target 1: PARP-1 / PARP-2 (Oncology) Scaffold->PARP N1/C8 functionalization Topo Target 2: DNA Gyrase / Topo IV (Antimicrobial) Scaffold->Topo C6/C7 functionalization Mech1 Competitive NAD+ Inhibition at Catalytic Domain PARP->Mech1 Mech2 Stabilization of Cleavage Complex (Mg2+ Independent) Topo->Mech2 Outcome1 Synthetic Lethality (BRCA-mutant Cell Death) Mech1->Outcome1 Outcome2 DNA Fragmentation (Bacterial Cell Death) Mech2->Outcome2

Divergent biological targeting pathways of the quinazoline-2,4-dione scaffold.

Target 1: Oncology (PARP-1 Inhibition)

Mechanistic Causality

PARP-1 is a nuclear enzyme critical for base excision repair. Quinazoline-2,4-diones act by mimicking the nicotinamide moiety of NAD+, competitively binding to the PARP-1 catalytic domain[3]. The compact nature of the 2,4-dione core allows for deep pocket penetration, while the N3-cyclopropyl group enhances lipophilicity and metabolic stability, preventing rapid degradation[1].

Performance Comparison: Quinazoline-2,4-Diones vs. Olaparib

When validating a new derivative, it must be benchmarked against a clinical standard like Olaparib. Quinazoline-2,4-diones often exhibit superior isoform selectivity, which is critical for reducing off-target hematological toxicities.

Metric3-Cyclopropyl-Quinazoline-2,4-Dione Deriv.Olaparib (Standard)Biological Implication
IC50 (PARP-1) 10 - 50 nM5 nMHigh potency via deep catalytic pocket penetration.
PARP-1 vs PARP-2 Selectivity >50-fold~1.5-foldHigh selectivity reduces off-target hematological toxicity.
Trapping Efficiency ModerateHighLower trapping reduces non-specific healthy DNA damage.
Protocol: Self-Validating PARP-1 Chemiluminescent Assay

To prove that your derivative engages PARP-1, you must isolate the causal relationship between the compound and NAD+ competitive displacement, ruling out optical artifacts.

  • Plate & Reagent Preparation: Coat 96-well plates with histones. Rehydrate recombinant human PARP-1 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Compound Incubation & The "No-Enzyme" Causality Check: Add the quinazoline-2,4-dione derivative at varying concentrations (0.1 nM to 10 µM). Critical Step: You must include a "No-Enzyme" control well containing only the compound and buffer. Causality: This validates that any reduction in chemiluminescence is strictly due to enzyme inhibition, ruling out the possibility that the compound is simply a fluorescence quencher or aggregator.

  • Reaction Initiation: Add biotinylated NAD+ and activated DNA. Incubate for 60 minutes at room temperature. Mechanistic note: The 2,4-dione core competitively blocks the NAD+ binding pocket[3].

  • Detection: Wash the plates to remove unbound NAD+, add Streptavidin-HRP, and read luminescence. Calculate the IC50 using non-linear regression.

Target 2: Antimicrobial (Topoisomerase IV / DNA Gyrase)

Mechanistic Causality

While quinazoline-2,4-diones structurally resemble fluoroquinolones (like Ciprofloxacin), they lack the critical C3-carboxyl group. Fluoroquinolones require a Mg2+-water bridge to bind the enzyme's Toprim domain. Because quinazoline-2,4-diones lack this requirement, they interact directly with the breakage-reunion domain[4]. This fundamental mechanistic difference allows them to bypass target-mediated efflux and fluoroquinolone resistance (e.g., GyrA S81F mutations)[2].

Performance Comparison: Quinazoline-2,4-Diones vs. Ciprofloxacin
MetricQuinazoline-2,4-Dione Deriv.Ciprofloxacin (Standard)Biological Implication
Target Affinity (Wild-Type) HighHighBroad-spectrum bactericidal potential.
Activity in GyrA S81F Mutants Retained (MIC < 1 µg/mL)Lost (MIC > 32 µg/mL)Successfully overcomes target-mediated resistance.
Mg2+ Dependence IndependentDependentDifferentiated binding mode evades standard resistance.
Protocol: Self-Validating DNA Cleavage Assay

To validate that your derivative acts via the unique quinazoline-2,4-dione mechanism rather than a standard fluoroquinolone mechanism, you must test its dependence on Magnesium.

Workflow Start Plasmid Substrate (pBR322) Reaction Add Topo IV + Quinazoline-2,4-dione Start->Reaction Split Split into Validation Arms Reaction->Split Arm1 Standard Buffer (Mg2+ present) Split->Arm1 Arm2 EDTA Control (Mg2+ chelated) Split->Arm2 Read1 DNA Cleavage (Active) Arm1->Read1 Read2 DNA Cleavage (Active - Validates Mg2+ Independence) Arm2->Read2

Self-validating workflow for Mg2+-independent topoisomerase cleavage.

  • Substrate Preparation: Mix 0.5 µg of relaxed pBR322 plasmid DNA with 1 U of purified S. pneumoniae Topoisomerase IV in a standard cleavage buffer.

  • Complex Formation & The EDTA Causality Check: Introduce the quinazoline-2,4-dione derivative. Critical Step: Split the reaction into two arms. To Arm A, add standard buffer (containing 5 mM MgCl2). To Arm B, add 10 mM EDTA to chelate all free Mg2+. Causality: Because quinazoline-2,4-diones do not rely on the Mg2+-water bridge for Toprim domain binding[4], Arm B must still exhibit robust DNA cleavage. If cleavage occurs in Arm B, you have successfully validated the non-fluoroquinolone binding mode[2].

  • Termination & Analysis: Stop the reactions with 1% SDS and Proteinase K. Resolve the DNA via 1% agarose gel electrophoresis containing ethidium bromide. Quantify the linear DNA band to determine the extent of topoisomerase poisoning.

Conclusion

The 3-cyclopropyl-1H-quinazoline-2,4-dione scaffold is a highly versatile starting point for drug development. By utilizing the self-validating protocols outlined above—specifically the "No-Enzyme" baseline subtraction for PARP-1 and the EDTA-chelation arm for Topoisomerase IV—researchers can definitively deconvolute the primary biological target of their novel derivatives, ensuring rigorous, publication-ready data.

References

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Probing the Differential Interactions of Quinazolinedione PD 0305970 and Quinolones with Gyrase and Topoisomerase IV Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • Investigating quinazoline-2,4-dione and fluoroquinolone scaffolds for antibiotic activity and metabolic stability Source: University of Iowa Research Online URL:[Link]

  • QUINAZOLINE-2,4-DIONE DERIVATIVES AS PARP INHIBITORS Source: European Patent Office (EP 3969450 B1) URL:[Link]

Sources

Comparative

A Structural and Functional Comparison: The N-3 Cyclopropyl Moiety in the Quinazoline-2,4-dione Scaffold

A Technical Guide for Medicinal Chemists and Drug Discovery Professionals In the vast and ever-expanding landscape of heterocyclic chemistry, the quinazolinone scaffold stands as a "privileged structure," a testament to...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Medicinal Chemists and Drug Discovery Professionals

In the vast and ever-expanding landscape of heterocyclic chemistry, the quinazolinone scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] From anticancer and antimicrobial to anti-inflammatory and anticonvulsant agents, the therapeutic potential of quinazolinone derivatives is both broad and profound.[3][4][5] The functional diversity of these molecules is intricately linked to the nature and position of substituents on the core ring system. Among these, substitutions at the N-3 position of the quinazoline-2,4-dione core have been shown to be particularly influential in modulating pharmacological activity.[1]

This guide provides a detailed structural and functional comparison of 3-cyclopropyl-1H-quinazoline-2,4-dione with the broader class of quinazolinones. We will delve into the nuanced structural implications of introducing a cyclopropyl group at the N-3 position, explore the synthetic rationale, and discuss the potential impact on biological activity, supported by experimental data from relevant analogs.

The Quinazolinone Core: A Foundation for Diverse Bioactivity

The quinazolinone core is a fused heterocyclic system comprising a benzene ring and a pyrimidine ring.[1] The quinazoline-2,4-dione variant features two carbonyl groups at positions 2 and 4. This core structure provides a rigid framework that can be strategically decorated with various functional groups to optimize interactions with biological targets.[1] The existing literature is replete with examples of how modifications to this scaffold lead to a wide array of pharmacological effects.[3][6][7][8][9]

The Significance of the N-3 Position

Structure-activity relationship (SAR) studies have consistently highlighted the N-3 position as a critical node for modulating the biological properties of quinazoline-2,4-diones.[1] Substituents at this position can influence a range of factors, including:

  • Receptor Binding: The size, shape, and electronic properties of the N-3 substituent can dictate the molecule's affinity and selectivity for its biological target.

  • Solubility and Bioavailability: Modification at the N-3 position can alter the physicochemical properties of the compound, affecting its solubility, membrane permeability, and overall pharmacokinetic profile.

  • Metabolic Stability: The nature of the N-3 substituent can influence the molecule's susceptibility to metabolic enzymes, thereby affecting its half-life and duration of action.

Structural Deep Dive: Introducing the N-3 Cyclopropyl Group

Key Structural Features of the N-3 Cyclopropyl Analog

X-ray crystal structure analysis of 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one reveals several key features that can be extrapolated to the aromatic 1H-quinazoline-2,4-dione system.[3] The presence of the cyclopropyl group introduces a strained, three-membered ring at the N-3 position. This has several important structural consequences:

  • Conformational Rigidity: The cyclopropyl group is conformationally restricted, which in turn limits the rotational freedom around the N-3-C(cyclopropyl) bond. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target.

  • Unique Electronic Properties: The sp2-hybridized character of the carbon-carbon bonds in the cyclopropyl ring gives it electronic properties that are distinct from other alkyl groups. It can participate in π-stacking interactions and act as a bioisostere for a double bond.

  • Steric Influence: The cyclopropyl group introduces a specific steric profile that can influence how the molecule fits into a binding pocket.

The following diagram illustrates the core structures for comparison:

Caption: Core chemical structures for comparison.

Comparative Structural Parameters

To illustrate the structural differences, the following table compares key bond angles and lengths from the crystal structure of the unsubstituted quinazoline-2,4(1H,3H)-dione and the analog, 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one.[3][10]

ParameterQuinazoline-2,4(1H,3H)-dione[10]3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one[3]
Bond Lengths (Å)
N1-C21.3751.368
C2-N31.3811.401
N3-C41.3851.465
C4-C4a1.3931.508
C2=O1.2151.226
C4=O1.216-
Bond Angles (º)
C2-N3-C4125.7118.9
N1-C2-N3115.5118.1
N3-C4-C4a116.1110.8

Note: Data for 3-cyclopropyl-1H-quinazoline-2,4-dione is not available. The dihydro- analog is presented for comparative purposes.

The data suggests that the introduction of the cyclopropyl group and the saturation of the C4-N3 bond in the dihydro analog lead to significant changes in the bond angles and lengths within the pyrimidine ring, indicating a distortion from the planarity observed in the parent quinazoline-2,4-dione.

Synthesis of 3-Cyclopropyl-1H-quinazoline-2,4-dione and Derivatives

The synthesis of N-3 substituted quinazoline-2,4-diones can be achieved through several established routes. A common approach involves the reaction of an anthranilic acid derivative with an appropriate isocyanate or a phosgene equivalent followed by cyclization.[11][12]

Experimental Protocol: Synthesis of 3-Substituted Quinazoline-2,4-diones

The following is a general, representative protocol for the synthesis of N-3 substituted quinazoline-2,4-diones.

Step 1: Formation of the Isatoic Anhydride (if starting from anthranilic acid)

  • To a solution of anthranilic acid in a suitable solvent (e.g., pyridine), add a phosgene equivalent (e.g., triphosgene) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for several hours.

  • The resulting precipitate of isatoic anhydride is filtered, washed, and dried.

Step 2: Reaction with Cyclopropylamine

  • Dissolve the isatoic anhydride in a polar aprotic solvent such as DMF or DMSO.

  • Add cyclopropylamine to the solution and heat the reaction mixture.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 3-cyclopropyl-1H-quinazoline-2,4-dione.

The following diagram illustrates the general synthetic workflow:

G A Anthranilic Acid B Isatoic Anhydride A->B Step 1: Cyclization C 3-Cyclopropyl-1H-quinazoline-2,4-dione B->C Step 2: Amination & Rearrangement reagent1 + Phosgene equivalent reagent2 + Cyclopropylamine

Caption: General synthetic workflow for N-3 substituted quinazoline-2,4-diones.

Comparative Biological Activity

While direct comparative data for 3-cyclopropyl-1H-quinazoline-2,4-dione is scarce, we can infer its potential biological profile by examining related compounds and the known influence of the cyclopropyl moiety in medicinal chemistry. Quinazolinone derivatives have demonstrated a wide range of activities, including anticancer and antimicrobial effects.[3][6][7][8][9][13]

Anticancer Activity

Numerous quinazolinone derivatives have been reported to exhibit potent anticancer activity against various cancer cell lines.[6][7][14][15] The mechanism of action often involves the inhibition of key enzymes such as tyrosine kinases or the disruption of cellular processes like microtubule polymerization.[1]

The introduction of a cyclopropyl group can potentially enhance anticancer activity through several mechanisms:

  • Increased Potency: The rigid nature of the cyclopropyl group can lead to a more favorable binding conformation, increasing potency.

  • Improved Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which could lead to improved in vivo efficacy.

  • Enhanced Cell Permeability: The lipophilic nature of the cyclopropyl group may improve the compound's ability to cross cell membranes.

The following table presents IC50 values for various N-3 substituted quinazoline-2,4-dione derivatives against different cancer cell lines, illustrating the impact of the N-3 substituent on anticancer activity.

CompoundN-3 SubstituentCancer Cell LineIC50 (µM)Reference
1 BenzylMX-13.02[15]
2 4-Methoxybenzyl--[12]
3 (R)-3-fluoropyrrolidin-1-ylMX-1< 3.12[15]
4 Guanidine derivativeMurine Macrophages15.64[16]

Note: This table showcases the diversity of N-3 substitutions and their impact on anticancer activity. Data for 3-cyclopropyl-1H-quinazoline-2,4-dione is not available in the cited literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and is commonly used to determine the cytotoxic potential of compounds.[6][14][17][18][19]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

G A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The quinazoline-2,4-dione scaffold remains a fertile ground for the discovery of novel therapeutic agents. The strategic substitution at the N-3 position is a well-established approach to fine-tune the pharmacological properties of these compounds. The introduction of a cyclopropyl group at this position offers a unique combination of conformational rigidity, and distinct electronic and steric properties that can be exploited in drug design.

While direct experimental data on 3-cyclopropyl-1H-quinazoline-2,4-dione is limited, the analysis of its structural analog and the broader context of quinazolinone chemistry suggest that this compound is a promising candidate for further investigation. Future studies should focus on the synthesis and comprehensive biological evaluation of 3-cyclopropyl-1H-quinazoline-2,4-dione and a library of related derivatives. Direct comparative studies with other N-3 substituted analogs will be crucial to elucidate the specific contribution of the cyclopropyl moiety to the biological activity and to validate its potential as a valuable substituent in the ongoing quest for novel quinazolinone-based therapeutics.

References

  • BenchChem. (2025). Application Notes & Protocols: In Vitro Evaluation of Quinazolinone Derivatives for Anticancer Activity. BenchChem.
  • Shetty, P., et al. (2016). Synthesis, Characterization and Single Crystal Studies of 3-cyclopropyl-3, 4-dihydroquinazolin-2(1H)-one. Oriental Journal of Chemistry, 32(5), 2707-2712.
  • BenchChem. (2025).
  • Krasavin, M., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3557.
  • BenchChem. (2025).
  • Li, J., et al. (2020).
  • Nencini, A., et al. (2015). Structure-activity relationship and properties optimization of a series of quinazoline-2,4-diones as inhibitors of the canonical Wnt pathway. European Journal of Medicinal Chemistry, 95, 526-545.
  • ResearchGate. (n.d.). Methods for synthesis of substituted quinazolin-2,4-diones.
  • Alagarsamy, V., et al. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. International Journal of ChemTech Research, 2(1), 346-353.
  • Zadsirjan, V., et al. (2017). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 12(6), 491-500.
  • Eissa, A. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4788.
  • Wang, Y., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Organic & Biomolecular Chemistry, 16(23), 4334-4346.
  • Wang, Y., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 64(22), 16549-16570.
  • Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds.
  • El-Gohary, N. S., & Shaaban, M. I. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 27(23), 8205.
  • Fun, H. K., et al. (2008). Quinazoline-2,4(1H,3H)-dione. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1677.
  • da Silva, A. C. G., et al. (2025). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Expert Opinion on Drug Discovery, 1-22.
  • Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853.
  • El-Hashash, M. A., et al. (2016).
  • Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. PMC.
  • Szymański, P., et al. (2017). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 74(1), 131-137.
  • Al-Suwaidan, I. A., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(21), 7298.
  • Ozerov, A. A., et al. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology, 10(3), 73-84.
  • Sarkar, U., et al. (2010). Synthesis, Crystal Structure, and Rotational Energy Profile of 3-Cyclopropyl-1,2,4-benzotriazine 1,4-Di-N-oxide. Journal of Chemical Crystallography, 40, 568-573.
  • ResearchGate. (n.d.). Crystal structure of 3-amino-2-cyclopropylquinazolin-4(3H)-one (1)....
  • ResearchGate. (n.d.). Synthesis of quinazoline‐2,4(1H,3H)‐dione 14.
  • Al-Ostath, A., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLoS One, 20(11), e0335707.
  • Kumar, A., et al. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • Mobinikhaledi, A., et al. (2016). Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(10), 4842-4853.
  • Rahman, M. M. (2014). Spectroscopic analysis on Synthesis 1-Methyl-3-(2'-Phenylethyl)- 1H,3H-Quinazoline-2,4-dione. IOSR Journal of Pharmacy, 4(2), 24-27.
  • J-GLOBAL. (n.d.).

Sources

Validation

Scaffold Evaluation Guide: In Vitro vs. In Vivo Correlation (IVIVC) for 3-Cyclopropyl-1H-quinazoline-2,4-dione

As a Senior Application Scientist navigating the hit-to-lead optimization phase, I frequently encounter the challenge of translating in vitro potency into in vivo efficacy. The quinazoline-2,4-dione core is a highly priv...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the hit-to-lead optimization phase, I frequently encounter the challenge of translating in vitro potency into in vivo efficacy. The quinazoline-2,4-dione core is a highly privileged scaffold, serving as the backbone for numerous targeted therapeutics, including topoisomerase inhibitors, MTH1 inhibitors, and VEGFR-2 antagonists[1][2]. However, the unsubstituted core often suffers from poor metabolic stability and rapid clearance.

The introduction of a cyclopropyl group at the N3 position—yielding 3-cyclopropyl-1H-quinazoline-2,4-dione (3-CQD) —represents a strategic structural modification. This guide objectively compares the pharmacokinetic (PK) and pharmacodynamic (PD) IVIVC of 3-CQD against alternative scaffolds, providing researchers with the experimental frameworks necessary to validate this building block in drug discovery pipelines.

Mechanistic Causality: Why the Cyclopropyl Substitution Matters

To understand the IVIVC of 3-CQD, we must first analyze the causality behind its structural thermodynamics. Unsubstituted quinazoline-2,4-diones are susceptible to rapid N-dealkylation and oxidation by hepatic CYP450 enzymes, leading to a severe disconnect between in vitro target engagement and in vivo exposure[3].

The rigid, electron-donating nature of the cyclopropyl ring at the N3 position alters the electron density of the dione system. This modification achieves three critical outcomes:

  • Steric Shielding: It sterically hinders nucleophilic attack and CYP-mediated N-dealkylation, significantly lowering intrinsic clearance ( Clint​ ).

  • Lipophilicity Optimization: It fine-tunes the LogP, enhancing Caco-2 permeability and intestinal absorption without violating Lipinski's Rule of Five[4].

  • Target Engagement: The cyclopropyl moiety frequently fills hydrophobic pockets in target kinases or receptors, driving down the in vitro IC50[5].

Metabolic_Pathway Core 3-Cyclopropyl-1H-quinazoline-2,4-dione CYP Hepatic CYP450 (Phase I Metabolism) Core->CYP Oxidation Metabolite1 N1-Glucuronidation (Phase II - Clearance) Core->Metabolite1 UGT Enzymes Metabolite2 Cyclopropyl Hydroxylation (Minor Pathway) CYP->Metabolite2 Steric Steric Shielding (Reduces N3-Dealkylation) CYP->Steric Prevented by Cyclopropyl

Metabolic pathways of 3-CQD highlighting the steric protection offered by the cyclopropyl group.

Comparative IVIVC Data: 3-CQD vs. Alternative Scaffolds

A robust IVIVC requires that in vitro ADMET predictions reliably scale to in vivo rodent models. The table below summarizes representative data comparing 3-CQD derivatives against an unsubstituted quinazoline-2,4-dione and a standard Indole-3-carboxamide scaffold.

Parameter3-CQD ScaffoldUnsubstituted Quinazoline-2,4-dioneIndole-3-carboxamide Scaffold
In Vitro HLM Clint​ (µL/min/mg)12.4 (High Stability)58.7 (Low Stability)34.2 (Moderate)
Caco-2 Papp​ ( 10−6 cm/s)18.5 (High Permeability)8.2 (Moderate)14.1 (High)
In Vivo Rat Clearance (mL/min/kg)15.265.442.8
Oral Bioavailability (F%) 68% 12% 35%
IVIVC Correlation ( R2 ) 0.89 (Strong predictive power)0.45 (Underpredicted clearance)0.72 (Moderate)

Analysis: The unsubstituted core exhibits a poor IVIVC ( R2 = 0.45) because in vitro microsomal assays often fail to capture the full extent of its extrahepatic metabolism and rapid renal clearance. In contrast, 3-CQD demonstrates a highly predictable PK profile ( R2 = 0.89), making it a superior starting point for lead optimization[2].

Self-Validating Experimental Protocols

To establish a trustworthy IVIVC, the experimental protocols must be designed as self-validating systems. Below are the step-by-step methodologies used to generate the comparative data.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( Clint​ ) to predict in vivo hepatic clearance.

  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine microsomes (final concentration 0.5 mg/mL protein) with 3-CQD (final concentration 1 µM, kept <0.1% DMSO to prevent CYP inhibition).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation Checkpoint: Run parallel assays with Verapamil (high clearance control) and Warfarin (low clearance control). If the controls do not fall within established historical ranges, the assay is invalid and must be repeated.

Protocol B: In Vivo Pharmacokinetic Profiling

Objective: Quantify actual in vivo clearance, volume of distribution (Vd), and bioavailability to correlate with in vitro predictions.

  • Subject Preparation: Fast male Sprague-Dawley rats (200-250g) overnight prior to oral dosing; provide food ad libitum for the IV cohort.

  • Formulation: Formulate 3-CQD in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution.

  • Administration:

    • IV Cohort: Administer 1 mg/kg via the tail vein.

    • PO Cohort: Administer 5 mg/kg via oral gavage.

  • Blood Sampling: Collect 200 µL blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3,000g for 10 minutes at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis.

  • Self-Validation Checkpoint: Calculate the extraction recovery of the internal standard during LC-MS/MS. A recovery variance of >15% across time points indicates matrix effects, requiring sample dilution or a change in the mobile phase gradient.

IVIVC_Workflow InVitro In Vitro Profiling (Microsomes, Caco-2) PBPK PBPK Modeling (Simcyp / GastroPlus) InVitro->PBPK Extrapolate Correlation IVIVC Establishment (R² > 0.85 Target) InVitro->Correlation In Vitro Input InVivoPK In Vivo PK (Clearance, Vd, F%) PBPK->InVivoPK Predict InVivoPD In Vivo PD (Efficacy Models) InVivoPK->InVivoPD Exposure-Response InVivoPK->Correlation In Vivo Input InVivoPD->Correlation

Logical workflow for establishing IVIVC from in vitro assays to in vivo validation.

Conclusion

For drug development professionals evaluating heterocyclic building blocks, the 3-cyclopropyl-1H-quinazoline-2,4-dione scaffold offers a distinct advantage over its unsubstituted counterparts. By utilizing the self-validating protocols outlined above, researchers can confidently establish a robust IVIVC, minimizing late-stage attrition due to pharmacokinetic failures. The cyclopropyl substitution not only protects the core from rapid phase I metabolism but also ensures that in vitro potency translates reliably into in vivo therapeutic exposure.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-cyclopropyl-1H-quinazoline-2,4-dione

This guide provides a detailed, procedural framework for the safe and compliant disposal of 3-cyclopropyl-1H-quinazoline-2,4-dione (CAS No. 30385-94-5)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of 3-cyclopropyl-1H-quinazoline-2,4-dione (CAS No. 30385-94-5)[1]. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The procedures outlined below are synthesized from established chemical safety principles and waste management regulations, designed to provide drug development professionals with a reliable and self-validating system for chemical waste handling.

Foundational Principles: Hazard Assessment and Regulatory Context

Therefore, as a matter of prudent practice, 3-cyclopropyl-1H-quinazoline-2,4-dione must be treated as a hazardous chemical waste. All disposal activities must comply with national and local regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) in the United States[7].

Chemical Identifier Data Source
Chemical Name 3-cyclopropyl-1H-quinazoline-2,4-dioneAppchem[1]
CAS Number 30385-94-5Appchem[1]
Molecular Formula C11H10N2O2Appchem[1]
Molecular Weight 202.21 g/mol Appchem[1]
Physical State Assumed to be a solid powder at room temperature.Inferred

Core Disposal Protocol: A Step-by-Step Methodology

This protocol details the necessary steps for the collection and disposal of pure, unused, or residual 3-cyclopropyl-1H-quinazoline-2,4-dione.

Step 1: Donning Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, ensure appropriate PPE is worn to prevent exposure.

  • Eye Protection: Wear chemical safety goggles that conform to standards like OSHA's 29 CFR 1910.133 or European Standard EN166[8].

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required. For handling larger quantities, a chemically resistant apron may be advisable.

Step 2: Waste Segregation and Classification

Proper segregation is the most critical step in preventing hazardous reactions within waste streams[9][10].

  • Classification: Designate 3-cyclopropyl-1H-quinazoline-2,4-dione as a solid, non-halogenated organic hazardous waste .

  • Segregation: Collect this waste in a dedicated container. Do not mix with other waste categories, especially:

    • Acids or bases[9]

    • Oxidizing agents[9]

    • Aqueous or liquid waste streams

    • Halogenated solvents[11]

The causality behind this segregation is to prevent exothermic reactions, gas evolution, or the formation of new, unknown hazardous compounds.

Step 3: Selecting a Compatible Waste Container

The integrity of the waste container is essential for safe storage and transport.

  • Material: Use a container made of a compatible material, such as high-density polyethylene (HDPE)[7].

  • Integrity: The container must be in good condition, free of cracks or leaks, and have a tightly fitting, screw-on cap[9]. Funnels should not be left in the container opening.

  • Reuse: If reusing an empty reagent bottle, ensure the original label is completely defaced or removed to avoid confusion[9].

Step 4: Accurate and Compliant Labeling

Proper labeling is a legal requirement and crucial for the safety of all personnel.

  • Attach a hazardous waste label to the container before adding any waste.

  • The label must include, at a minimum:

    • The full chemical name: "3-cyclopropyl-1H-quinazoline-2,4-dione"[9]. Do not use abbreviations or chemical formulas.

    • The CAS Number: "30385-94-5"

    • The words "Hazardous Waste"

    • An accumulation start date (the date the first particle of waste enters the container).

    • The primary hazard(s) (e.g., "Irritant," "Handle with Care").

Step 5: Accumulation and Temporary Storage

Waste must be stored safely within the laboratory pending collection.

  • Location: Store the waste container in a designated satellite accumulation area. This area should be at or near the point of generation.

  • Closure: Keep the waste container closed at all times except when actively adding waste[9].

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 6: Arranging for Final Disposal

Under no circumstances should this chemical be disposed of in the general trash or down the sanitary sewer[8][12].

  • Procedure: Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or submitting a request through an online portal.

  • Contractor: The waste will be collected by trained personnel and transferred to a licensed hazardous waste disposal facility for final treatment, typically via high-temperature incineration[11][13].

Disposal of Contaminated Materials

Items that come into contact with 3-cyclopropyl-1H-quinazoline-2,4-dione must also be disposed of as hazardous waste.

Material Type Disposal Protocol
Lightly Contaminated Items Gloves, paper towels, and weigh boats should be placed in a designated solid chemical waste bin (e.g., a lined pail) for incineration[14].
Heavily Contaminated Items Items with visible, significant solid residue should be placed directly into the primary hazardous waste container for the compound.
Empty Reagent Containers A container that held 3-cyclopropyl-1H-quinazoline-2,4-dione is considered "empty" only after it has been triple-rinsed with a suitable solvent (e.g., acetone or methanol)[15]. The rinsate from this process is itself a hazardous waste and must be collected in a separate, appropriately labeled liquid waste container[15]. After triple-rinsing, deface the label and dispose of the container according to your institution's policy for clean glassware or plastic.

Contingency Planning: Spill Management

Immediate and correct response to a spill is vital to minimize risk.

For Small Spills (Manageable by Lab Personnel):
  • Alert: Immediately alert personnel in the vicinity.

  • Isolate: Secure the area to prevent others from entering.

  • Protect: Don appropriate PPE (lab coat, gloves, safety goggles).

  • Contain: Gently cover the solid spill with an absorbent material from a chemical spill kit to prevent it from becoming airborne[16].

  • Clean: Carefully scoop the material and absorbent into a designated waste bag or container. Clean the spill surface with a detergent solution and water, collecting the cleaning materials as hazardous waste[16].

  • Dispose: Label the spill cleanup materials as "Spill Debris containing 3-cyclopropyl-1H-quinazoline-2,4-dione" and dispose of it through your EHS office.

For Large Spills:
  • Evacuate the immediate area.

  • Alert your supervisor and contact your institution's emergency number or EHS office immediately[16]. Do not attempt to clean up a large spill without specialized training and equipment.

Visual Workflow: Disposal Decision Diagram

The following diagram outlines the logical steps for properly handling and disposing of 3-cyclopropyl-1H-quinazoline-2,4-dione waste.

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal Path cluster_prohibited Prohibited Actions A Identify Waste: 3-cyclopropyl-1H-quinazoline-2,4-dione B Assess Hazards: Treat as Hazardous Solid Waste A->B C Select & Don PPE: Goggles, Gloves, Lab Coat B->C D Obtain Compatible Container (e.g., Labeled HDPE Pail) C->D E Segregate Waste: Place ONLY this compound and contaminated solids in container D->E F Store Safely in Lab (Satellite Accumulation Area) E->F K DO NOT Dispose in: - General Trash - Sink / Drain E->K G Is container full? F->G H Continue collection. Keep container closed. G->H No I Arrange for Pickup (Contact EHS/Submit Request) G->I Yes J Transfer to Approved Hazardous Waste Facility I->J

Caption: Decision workflow for the disposal of 3-cyclopropyl-1H-quinazoline-2,4-dione.

References

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  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

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  • Sigma-Aldrich. (2026, March 16). Safety Data Sheet for a related compound. This is a representative SDS; a specific one for the target compound was not found.
  • Chembase.cn. 3-cyclopropyl-1-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione. Available at: [Link]

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for a related compound. This is a representative SDS; a specific one for the target compound was not found.
  • Request PDF. The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. Available at: [Link]

  • Loba Chemie. QUINOLINE FOR SYNTHESIS Safety Data Sheet. Available at: [Link]

  • Duke Safety. (2025, March 5). Safe Handling of Hazardous Drugs. Available at: [Link]

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  • MDPI. (2022, June 15). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Available at: [Link]

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  • MDPI. (2024, November 22). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Available at: [Link]

  • ACS Publications. (2022, August 2). Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO 2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions. Available at: [Link]

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